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tert-Butyl (2-methyl-2-phenylpropyl)carbamate Documentation Hub

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  • Product: tert-Butyl (2-methyl-2-phenylpropyl)carbamate
  • CAS: 149423-67-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Boc-Neophylamine: Physicochemical Properties, Synthesis, and Handling

Introduction N-Boc-neophylamine, chemically known as tert-butyl (1,1-dimethyl-2-phenylethyl)carbamate, is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Boc-neophylamine, chemically known as tert-butyl (1,1-dimethyl-2-phenylethyl)carbamate, is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the neophylamine scaffold renders it an invaluable intermediate. The Boc group effectively masks the primary amine's reactivity, thereby enabling selective chemical transformations at other positions of a molecule. Its widespread application is a testament to its stability under a variety of reaction conditions and the ease of its removal under mild acidic conditions.[1]

This technical guide offers a comprehensive exploration of the essential physicochemical properties of N-Boc-neophylamine. It further provides a detailed, field-proven protocol for its synthesis and purification, underpinned by a rationale for each experimental step. Finally, it outlines crucial safety and handling procedures to ensure its responsible use in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile compound.

Molecular Structure

The molecular structure of N-Boc-neophylamine is characterized by a neophyl group attached to a nitrogen atom, which is in turn protected by a tert-butoxycarbonyl group.

Caption: Molecular structure of N-Boc-neophylamine.

Physicochemical Properties

The physical and chemical properties of N-Boc-neophylamine are fundamental to its application in synthesis, influencing aspects such as reaction kinetics, solvent selection, and purification strategies. The introduction of the lipophilic Boc group significantly alters the properties of the parent neophylamine.[1][2]

PropertyValueSource
Molecular Formula C₁₆H₂₅NO₂N/A
Molecular Weight 263.38 g/mol N/A
Appearance White to off-white solid
Melting Point Not explicitly found, but related N-Boc protected amines are often solids.[3][4][5]
Boiling Point Not available. High molecular weight suggests it would be high and likely require vacuum distillation.
Solubility Generally soluble in organic solvents like dichloromethane, THF, and ethyl acetate.[6] Limited solubility in water.[6][6]
Spectral Data
  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the methyl groups of the neophyl moiety, the methylene protons, the aromatic protons, and the NH proton of the carbamate.

  • ¹³C NMR: The carbon NMR provides further structural confirmation, with characteristic signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the neophyl and phenyl groups.[7]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate group (typically around 1680-1710 cm⁻¹), and C-H stretching from the alkyl and aromatic groups.[8][9][10]

Synthesis of N-Boc-Neophylamine

The most common and efficient method for the synthesis of N-Boc-neophylamine is through the reaction of neophylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][11]

Caption: General workflow for the synthesis of N-Boc-neophylamine.

Detailed Experimental Protocol

Materials:

  • Neophylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve neophylamine (1.0 equivalent) in dichloromethane.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base scavenges the acid formed during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon addition of Boc₂O.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred reaction mixture. The slow addition helps to maintain the temperature and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-neophylamine as a pure solid.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like triethylamine is used to prevent competition with the amine for the electrophilic Boc₂O.

  • Aprotic Solvent: Dichloromethane is a good choice as it dissolves both the starting materials and the product, and it is unreactive under the reaction conditions.

  • Temperature Control: Cooling the reaction to 0 °C minimizes potential side reactions and controls the exothermicity of the reaction.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care, following established safety protocols.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling Procedures
  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[14] Avoid generating dust.[14][15]

  • Storage: Store N-Boc-neophylamine in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]

  • Skin Contact: Wash off with soap and plenty of water.[12]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[12]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[12][13]

In all cases of exposure, seek immediate medical attention.

Conclusion

N-Boc-neophylamine is a valuable and versatile intermediate in organic synthesis. A thorough understanding of its physicochemical properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful and safe application in research and development. The information presented in this guide provides a solid foundation for scientists working with this important compound.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of N-Boc-3-Chloropropylamine.
  • MedChemExpress. (2024, March 1). N-Boc-O-tosyl hydroxylamine-SDS.
  • Sigma-Aldrich. (n.d.). N-Boc-hydroxylamine.
  • PubChem. (n.d.). N-BOC allylamine.
  • Santa Cruz Biotechnology. (n.d.). N-Boc-hydroxylamine.
  • Apollo Scientific. (2023, May 25). N-Boc-propargylamine.
  • Thermo Scientific Chemicals. (n.d.). N-Boc-hydroxylamine, 98+%.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • DC Chemicals. (2026, January 8). N-Boc-O-tosyl hydroxylamine|105838-14-0|MSDS.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
  • Sigma-Aldrich. (n.d.). N-Boc benzylamine | 42116-44-9.
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR.
  • Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • ChemicalBook. (n.d.). N-Boc-ethylamine, 97%.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents.
  • ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9.
  • ChemicalBook. (n.d.). N-BOC ANILINE(3422-01-3) IR Spectrum.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

Sources

Exploratory

Thermodynamic Solubility and Solvent Profiling of tert-Butyl (2-methyl-2-phenylpropyl)carbamate: A Technical Guide for Process Chemists

Executive Summary tert-Butyl (2-methyl-2-phenylpropyl)carbamate (derived from the primary amine, CAS: 21404-88-6[]) is a highly lipophilic, heavily protected building block utilized in advanced medicinal chemistry and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl (2-methyl-2-phenylpropyl)carbamate (derived from the primary amine, CAS: 21404-88-6[]) is a highly lipophilic, heavily protected building block utilized in advanced medicinal chemistry and peptidomimetic synthesis. Unlike standard Boc-protected amino acids that possess a polar carboxylic acid moiety, this compound is strictly a protected amine. This subtle structural distinction drastically alters its thermodynamic behavior in solution, rendering it exceptionally soluble in organic media but highly susceptible to phase-separation phenomena such as "oiling out"[2].

This whitepaper provides a rigorous, causality-driven framework for predicting, measuring, and manipulating the solubility of tert-butyl (2-methyl-2-phenylpropyl)carbamate across various organic solvent systems.

Structural Causality & Physicochemical Profiling

To master the solubility of a molecule, one must first deconstruct its crystal lattice energetics and solvation dynamics. The structure of tert-butyl (2-methyl-2-phenylpropyl)carbamate features three distinct domains that dictate its physicochemical behavior:

  • The Phenyl Ring: Provides a flat, hydrophobic surface capable of

    
     stacking, driving solubility in aromatic solvents like toluene.
    
  • The gem-Dimethyl Group (

    
    -carbon):  This is the critical disruptor. The bulky methyl groups on the 
    
    
    
    -carbon restrict bond rotation and create immense steric hindrance[3]. While this protects the adjacent amine from enzymatic degradation in biological systems, thermodynamically, it prevents efficient molecular packing in the solid state. This drastically lowers the melting point and lattice energy.
  • The Boc (tert-Butoxycarbonyl) Group: A massive, non-polar moiety that acts as an umbrella, shielding the polar carbamate N-H and C=O groups from solvent interactions.

The Causality of Solubility: Because the crystal lattice energy is inherently weak (due to the gem-dimethyl and Boc bulk) and the lipophilicity is extremely high, the energy barrier for solvation is exceptionally low[4]. Consequently, the compound acts almost like a lipid, dissolving freely in non-polar to moderately polar aprotic solvents, while completely rejecting aqueous or highly polar protic media.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Predicting the solubility of novel Boc-amines requires moving beyond simple "like-dissolves-like" heuristics and utilizing Hansen Solubility Parameters (HSP)[5]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[6].

For tert-butyl (2-methyl-2-phenylpropyl)carbamate:

  • 
     (High):  Dominated by the phenyl ring and the extensive aliphatic network (tert-butyl and gem-dimethyl groups).
    
  • 
     (Moderate):  Localized entirely at the carbamate core.
    
  • 
     (Low-Moderate):  The carbamate N-H acts as a weak hydrogen bond donor, and the C=O acts as an acceptor, but both are sterically shielded.
    

Ideal solvents for this compound must possess a high


 to match the lipophilic bulk, with moderate 

and

to solvate the carbamate core.

HSP Target tert-Butyl (2-methyl-2- phenylpropyl)carbamate Dispersion Dispersion (δD) High (Phenyl, Alkyls) Target->Dispersion Polarity Polarity (δP) Moderate (Carbamate) Target->Polarity Hbond H-Bonding (δH) Low-Mod (NH, C=O) Target->Hbond Solvent1 Non-Polar Solvents (Hexanes, Toluene) Dispersion->Solvent1 Solvent2 Polar Aprotic Solvents (DCM, EtOAc, THF) Dispersion->Solvent2 Polarity->Solvent2 Hbond->Solvent2 Solvent3 Protic Solvents (MeOH, Water) Hbond->Solvent3 Poor Match

Figure 1: Hansen Solubility Parameter (HSP) mapping for solvent selection based on intermolecular forces.

Empirical Solubility Matrix

Based on the thermodynamic profile, the solubility of tert-butyl (2-methyl-2-phenylpropyl)carbamate across standard solvent classes is summarized below. Quantitative estimates are derived from structurally homologous Boc-protected lipophilic amines[4].

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility (

)
Mechanistic Application / Notes
Chlorinated Dichloromethane (DCM)8.93

Excellent

match. Primary solvent for synthetic coupling steps.
Ester Ethyl Acetate (EtOAc)6.02

Optimal "good solvent" for biphasic extractions and crystallization.
Ether Tetrahydrofuran (THF)7.52

Solvates the carbamate core well; ideal for low-temp organometallic reactions.
Aromatic Toluene2.38

Strong

interactions with the phenyl ring. Used for azeotropic drying.
Alcohol Methanol (MeOH)32.7

Moderate solubility. High

creates a thermodynamic mismatch with the solute's bulk.
Aliphatic Heptane / Hexanes~1.90

Standard "anti-solvent". Induces supersaturation and precipitation.
Aqueous Water80.1

Completely insoluble. Used to wash away polar byproducts during workup.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in process scale-up, solubility data must be generated using self-validating systems. The following protocols are designed to eliminate false positives caused by supersaturation, solvent evaporation, or analytical calibration errors.

Protocol A: Isothermal Gravimetric Solubility Determination

Why Gravimetric? For novel lipophilic intermediates lacking an extended conjugated UV chromophore, gravimetric analysis avoids the inherent errors of HPLC UV-Vis calibration curves[7]. It provides an undeniable, absolute mass measurement.

Step-by-Step Methodology:

  • Saturation: Add an excess of tert-butyl (2-methyl-2-phenylpropyl)carbamate (e.g., 500 mg) to 2.00 mL of the target solvent in a tightly sealed borosilicate vial.

  • Equilibration: Submerge the vial in a temperature-controlled orbital shaker at

    
     at 300 rpm.
    
  • Self-Validation Checkpoint 1 (Thermodynamic Equilibrium): Extract a 0.5 mL aliquot at

    
     and another at 
    
    
    
    . If the calculated solubility between the two time points deviates by
    
    
    , thermodynamic equilibrium is validated. If
    
    
    , continue agitation.
  • Filtration: Draw the supernatant through a 0.22

    
     PTFE syringe filter. Causality Note: The filter and syringe must be pre-warmed to 
    
    
    
    ; a cold syringe will cause immediate precipitation of the solute within the needle, ruining the concentration data.
  • Dispensing & Mass Balance: Dispense exactly 1.00 mL of the filtered solution into a pre-weighed glass vial (

    
    ).
    
  • Self-Validation Checkpoint 2 (Solvent Integrity): Weigh the dispensing syringe before and after transfer. Divide the dispensed mass by the known density of the solvent. If the calculated volume deviates from 1.00 mL by

    
    , discard the sample (this indicates solvent flashed off during transfer).
    
  • Evaporation: Evaporate the solvent under a gentle stream of ultra-pure

    
    , followed by vacuum drying at 
    
    
    
    to a constant weight (
    
    
    ).
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
Protocol B: Anti-Solvent Crystallization and "Oiling Out" Recovery

Causality of Oiling Out: When heptane (anti-solvent) is added to an EtOAc solution of this compound, the dielectric constant drops. Because the molecule's bulky gem-dimethyl group prevents rapid crystal lattice formation, the solute reaches supersaturation and phase-separates as a dense, solute-rich liquid rather than a solid crystal[2]. This is known as "oiling out."

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal volume of EtOAc (Good Solvent) at

    
    .
    
  • Anti-Solvent Addition: Slowly add heptane dropwise under vigorous stirring until the solution becomes faintly turbid.

  • Observation & Intervention: Allow the mixture to cool to room temperature. If a second liquid layer forms at the bottom of the flask, the product has oiled out[2].

  • Trituration & Seeding: Cool the biphasic mixture to

    
    . Add 1-2 mg of pure crystalline seed (if available) to bypass the nucleation energy barrier. Vigorously scratch the inside of the flask with a glass rod (trituration) to induce acoustic cavitation and local pressure spikes, forcing the super-cooled liquid to crystallize into a solid lattice.
    

G Start Saturated Solution in Good Solvent (e.g., EtOAc) AddAnti Add Anti-Solvent (e.g., Heptane) dropwise Start->AddAnti CheckState Observe Phase Separation AddAnti->CheckState Crystallization Solid Precipitate (Crystallization) CheckState->Crystallization Ideal Pathway OilingOut Liquid-Liquid Separation ('Oiling Out') CheckState->OilingOut Supersaturation Success Pure Crystalline Product Crystallization->Success Trituration Trituration with Cold Hexanes OilingOut->Trituration Seeding Add Seed Crystals & Adjust Temp OilingOut->Seeding Trituration->Success Seeding->Success

Figure 2: Decision tree for the crystallization of Boc-amines, addressing the oiling out phenomenon.

References

  • MDPI. "Free Surface Energy and Hansen Solubility Parameter Vector Field." Applied Sciences. URL:[Link]

  • American Chemical Society (ACS). "Solubility and Hansen Solubility Parameter of Nα-Carbobenzyloxy-l-Arginine in Twelve Individual Solvents." Journal of Chemical & Engineering Data. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to tert-Butyl (2-methyl-2-phenylpropyl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount for the construction...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This guide provides a comprehensive technical overview of tert-Butyl (2-methyl-2-phenylpropyl)carbamate, a sterically hindered carbamate that, while not extensively cataloged with a dedicated CAS number, represents a valuable building block. Its structure, featuring a neopentyl-like phenyl-substituted backbone, makes it an intriguing intermediate for novel therapeutics and functional materials.

This document will detail the properties of its precursor amine, provide a robust, field-proven protocol for its synthesis, predict its physicochemical and spectroscopic characteristics, and explore its potential applications in drug discovery and beyond.

Core Identifiers and Physicochemical Properties

As tert-Butyl (2-methyl-2-phenylpropyl)carbamate is not readily found in commercial databases with a specific CAS number, we will first focus on its immediate precursor, 2-methyl-2-phenylpropan-1-amine. The synthesis of the target carbamate begins with this primary amine.

Precursor: 2-methyl-2-phenylpropan-1-amine

This primary amine serves as the foundational starting material for the synthesis of its Boc-protected analogue.

IdentifierValueSource
CAS Number 21404-88-6PubChem
IUPAC Name 2-methyl-2-phenylpropan-1-aminePubChem
Molecular Formula C₁₀H₁₅NPubChem
Molecular Weight 149.23 g/mol PubChem
SMILES CC(C)(CN)C1=CC=CC=C1PubChem
InChI InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3PubChem
Boiling Point 106-108 °CFluorochem[1]
Density 0.933 g/cm³Fluorochem[1]
Purity Typically ≥95%Fluorochem, Sigma-Aldrich[1][2]

Synthesis of tert-Butyl (2-methyl-2-phenylpropyl)carbamate

The synthesis of the title compound is achieved through the N-protection of 2-methyl-2-phenylpropan-1-amine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction in organic synthesis.[3][4]

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 2-methyl-2-phenylpropan-1-amine reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) start->reagents Boc Protection (Nucleophilic Acyl Substitution) product tert-Butyl (2-methyl-2-phenylpropyl)carbamate reagents->product

Caption: Synthetic workflow for the preparation of tert-Butyl (2-methyl-2-phenylpropyl)carbamate.

Experimental Protocol

This protocol is based on well-established methods for the Boc protection of primary amines.[5][6]

Materials:

  • 2-methyl-2-phenylpropan-1-amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropan-1-amine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), water (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and finally with brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Physicochemical and Spectroscopic Data

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₂₃NO₂
Molecular Weight 249.35 g/mol
Appearance Colorless oil or white solidBased on similar Boc-protected amines.
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, etc.). Insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), ~4.5 (br s, 1H, NH), ~3.2 (d, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.30 (s, 6H, C(CH₃)₂)Chemical shifts are estimations based on known values for similar structures.[7]
¹³C NMR (CDCl₃, 100 MHz) ~156 (C=O), ~147 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~79 (O-C(CH₃)₃), ~50 (CH₂), ~40 (C(CH₃)₂), ~28.5 (C(CH₃)₃), ~25 (C(CH₃)₂)Chemical shifts are estimations based on known values for similar structures.[7]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_mech Mechanism of Boc Protection Amine R-NH₂ Boc2O (Boc)₂O Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Forms Product Boc-NH-R Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Simplified mechanism of Boc protection of a primary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[8][9]

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer and Decomposition: The tert-butyl carbonate anion is a relatively strong base and deprotonates the newly formed N-Boc-ammonium species. The resulting tert-butyl carbonic acid is unstable and rapidly decomposes to tert-butanol and carbon dioxide.[8]

Applications in Drug Development and Organic Synthesis

The tert-butyl (2-methyl-2-phenylpropyl)carbamate scaffold is a valuable intermediate for several reasons:

  • Steric Hindrance: The bulky 2-methyl-2-phenylpropyl (neophyl-like) group can be used to probe steric pockets in enzyme active sites or receptors. It can also impart metabolic stability to a drug candidate by shielding adjacent functional groups from enzymatic degradation.

  • Lipophilicity: The phenyl and tert-butyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Synthetic Handle: The Boc-protected amine serves as a masked primary amine. Following deprotection under acidic conditions, the resulting free amine can be further functionalized through a variety of reactions, including amidation, alkylation, and sulfonylation, to build more complex molecules.[10][11]

  • Scaffold for Biologically Active Molecules: Substituted phenethylamines are a well-known class of neurologically active compounds.[12] The title compound can serve as a precursor for the synthesis of novel analogues with potential applications in treating neurodegenerative disorders or psychiatric conditions.[12]

Conclusion

While tert-Butyl (2-methyl-2-phenylpropyl)carbamate may not be a commonly cataloged chemical, its synthesis from the readily available precursor 2-methyl-2-phenylpropan-1-amine is straightforward and high-yielding. This technical guide provides the necessary information for its preparation and purification. The unique structural features of this compound, particularly its sterically demanding neophyl-like backbone, make it a valuable building block for researchers and scientists in drug discovery and organic synthesis. Its potential to introduce both steric bulk and lipophilicity, combined with the versatility of the Boc protecting group, opens avenues for the development of novel therapeutic agents and functional materials.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved March 8, 2026, from [Link]

  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

  • CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (2015, January 7). Retrieved March 8, 2026, from [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines - PMC. (2023, December 5). Retrieved March 8, 2026, from [Link]

  • Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds - White Rose eTheses Online. (n.d.). Retrieved March 8, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (2023, December 22). Retrieved March 8, 2026, from [Link]

  • Synthesis of six-membered cyclic carbamates employing CO2 as building block: A review. (n.d.). Retrieved March 8, 2026, from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given... - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved March 8, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • (S)-Tert-butyl N-(2,2-difluoro-3-oxo-3-phenyl-1-o-tolylpropyl)carbamate - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved March 8, 2026, from [Link]

  • Tert-butylmethyl(1-phenylpropan-2-yl)carbamate | C15H23NO2 | CID 77887102 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Strategic Applications of Neophylamine Derivatives and the Neophyl Protecting Group in Advanced Organic Synthesis

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard protecting groups or structural motifs fail. These failures are often due to steric vulnerabilities, unwanted side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard protecting groups or structural motifs fail. These failures are often due to steric vulnerabilities, unwanted side reactions (such as


-hydride elimination), or poor pharmacokinetic profiles during lead optimization. The neophyl group (2-methyl-2-phenylpropyl) and its primary amine derivative, neophylamine, offer a highly specialized architectural solution to these challenges.

This technical guide systematically explores the causality behind utilizing neophyl architectures. By analyzing their roles as robust protecting groups, mechanistic probes in radical chemistry, and critical scaffolds in active pharmaceutical ingredient (API) development, this whitepaper provides actionable, field-proven insights for advanced synthetic workflows.

The Stereoelectronic Causality of the Neophyl Scaffold

The decision to deploy a neophyl group rather than a standard benzyl or tert-butyl group is driven by its unique stereoelectronic topology. The neophyl architecture combines massive steric bulk with specific electronic properties that dictate reaction pathways:

  • Suppression of

    
    -Hydride Elimination:  In transition-metal catalysis, alkyl groups possessing 
    
    
    
    -hydrogens rapidly undergo
    
    
    -hydride elimination, destroying the catalytic cycle. The neophyl group features a quaternary
    
    
    -carbon, completely lacking
    
    
    -hydrogens. This forces metal intermediates (e.g., Palladium or Iridium) to undergo desired reductive elimination or C-H activation pathways[1].
  • The Neophyl Rearrangement (Radical Clock): In radical chemistry, a primary carbon-centered radical generated at the neophyl position undergoes a rapid 1,2-aryl shift to form a thermodynamically more stable tertiary radical[2]. This predictable rearrangement (

    
    ) acts as an internal "clock." Synthetic chemists use this self-validating mechanism to prove the existence of transient radical intermediates in novel cascade reactions[2][3].
    

Neophyl_Rearrangement A Primary Radical (Ph-C(Me)2-CH2•) B Spirocyclic Transition State (3-Membered Ring) A->B 1,2-Aryl Shift (k ~ 10^5 s^-1) C Tertiary Radical (•C(Me)2-CH2-Ph) B->C Ring Opening (Thermodynamic Sink)

Figure 1: Mechanistic pathway of the Neophyl Rearrangement radical clock.

Neophylamine in Medicinal Chemistry and API Synthesis

Neophylamine (2,2-dimethyl-1-phenylpropan-1-amine) is a highly bulky phenethylamine derivative. Phenethylamines are privileged scaffolds in neuropharmacology, but the addition of the neophyl bulk drastically alters their interaction with biological targets[4].

Trace Amine-Associated Receptor 1 (TAAR1) Modulation

TAAR1 is a critical G-protein-coupled receptor target for psychiatric disorders. Structure-activity relationship (SAR) studies reveal that while small alkyl substitutions on the phenethylamine backbone are tolerated, the massive bulk of the neophyl group (two methyls and a phenyl on the


-carbon) significantly reduces TAAR1 potency[5]. This demonstrates a sharp steric boundary within the receptor's binding pocket, allowing drug developers to use neophyl derivatives as negative controls or to intentionally ablate TAAR1 activity when designing off-target profiles[5].
Industrial API Synthesis: Fexofenadine

Neophyl acetate (2-methyl-2-phenylpropyl acetate) serves as a critical Stage 5 intermediate in the industrial "Fexo Chloro" synthesis pathway for Fexofenadine HCl, a blockbuster non-sedating antihistamine[6]. The neophyl scaffold provides the exact spatial arrangement required to build the drug's side-chain, ensuring peripheral H1-receptor selectivity without crossing the blood-brain barrier[6].

Table 1: Comparative Effects of Steric Bulk on Chemical and Biological Reactivity
Substrate / Structural MotifApplication FieldKey Quantitative ObservationRef

-Phenethylamine
NeuropharmacologyBaseline high potency/efficacy at hTAAR1 receptor.[5]
Neophylamine NeuropharmacologyDrastically reduced hTAAR1 potency due to

-steric bulk.
[5]
Ethylene Glycol Protecting Group Pd-Catalyzed C-H Amination100% C-N cross-coupling, 0% C(sp3)-H amination.[1]
Pinacol Protecting Group Pd-Catalyzed C-H Amination1:1 ratio of direct C-N coupling to C(sp3)-H amination.[1]
2,4-dimethyl-2,4-pentanediol Group Pd-Catalyzed C-H Amination0% C-N cross-coupling, 100% exclusive C(sp3)-H amination.[1]
Neophyl Radical Radical Cascade Synthesis1,2-aryl shift rate constant

.
[2]

The Neophyl Motif as a Directing and Protecting Group

When synthesizing complex amines, protecting groups must be orthogonal, robust, and capable of directing regioselectivity. The neophyl architecture excels in this regard.

In Pd(0)-catalyzed intermolecular aminations, using a sterically hindered protecting group is essential to suppress direct C-N cross-coupling in favor of unactivated C(sp3)-H activation[1]. As shown in Table 1, increasing the steric bulk of a diol-protecting group from ethylene glycol to a highly hindered 2,4-dimethyl-2,4-pentanediol group completely shuts down the C-N coupling pathway. The neophyl-like steric shielding forces the palladium catalyst to activate the adjacent unactivated methyl group, yielding highly regioselective amination products[1].

Furthermore, nitrogen-centered radicals (NCRs) generated adjacent to neophyl-protected systems undergo highly controlled 5-exo or 6-endo cyclizations. The tolerance of these bulky protecting groups prevents unwanted proton-coupled electron transfer (PCET) side reactions, enabling the total synthesis of complex polycyclic alkaloids like Luotonin A[2][7].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols detail the synthesis and advanced utilization of neophylamine derivatives. Every step is designed with built-in causality and self-validation.

Protocol 1: Synthesis of Neophylamine via Reductive Amination

This protocol converts 2,2-dimethyl-1-phenylpropan-1-one into neophylamine[4].

  • Imine Formation: To a solution of the starting ketone (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (7 N, 5.0 eq)[4].

    • Causality & Validation: The system must be monitored via Thin Layer Chromatography (TLC) before proceeding. If the imine intermediate is not fully formed, premature reduction will yield the corresponding alcohol rather than the target amine.

  • Reduction: Cool the reaction mixture strictly to 0 °C in an ice bath. Slowly add

    
     (2.0 eq)[4].
    
    • Causality: Cooling prevents the exothermic decomposition of the reducing agent and minimizes side-product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours[4].

  • Workup & Extraction: Carefully quench by the slow addition of water to destroy excess hydride. Extract the aqueous residue with ethyl acetate[4]. Wash the organic layer with brine, dry over

    
    , and concentrate under vacuum.
    

Synthesis_Workflow Step1 1. Imine Formation Mix Ketone + Amine in MeOH Step2 2. Reduction Phase Cool to 0°C, Add NaBH4 Step1->Step2 Step3 3. Reaction Quench Add Water, Warm to RT Step2->Step3 Step4 4. Extraction & Purification Extract with EtOAc, Distill Step3->Step4

Figure 2: Step-by-step reductive amination workflow for neophylamine.

Protocol 2: Pd-Catalyzed C(sp3)-H Amination using Steric Directing Groups

This protocol utilizes steric bulk to force C-H activation over C-N coupling[1].

  • Preparation: In a nitrogen-filled glovebox, combine the sterically protected substrate (1.0 mmol), aryl amine (1.2 mmol),

    
     (1.5 mmol), 
    
    
    
    (5 mol %), and
    
    
    ligand (11 mol %) in 10 mL of anhydrous toluene[1].
  • Thermal Activation: Seal the vessel and heat to 110 °C for 4 hours[1].

    • Causality & Validation: The high temperature (110 °C) and the specific use of the N-heterocyclic carbene ligand (

      
      ) are required to overcome the immense steric activation barrier imposed by the protecting group[1]. A self-validating check is the GC-MS analysis of the crude mixture; the complete absence of the C-N cross-coupling mass peak confirms that the steric shielding successfully forced the catalytic cycle down the C(sp3)-H activation pathway.
      
  • Isolation: Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography to isolate the aminated product[1].

References

  • Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis Chemical Reviews (ACS Publications) URL:[Link]

  • A Traceless Heterocyclic Amine Mediator in Regioselectivity−Switchable Formal [1 + 2 + 2] Cycloaddition Reaction Organic Letters (ACS Publications) URL:[Link]

  • Structure-Activity Correl

    
    -Phenethylamines at Human Trace Amine Receptor 1 
    PMC - NIH
    URL:[Link]
    
  • Pd(0)-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds PMC - NIH URL:[Link]

Sources

Foundational

melting point and boiling point data for N-Boc-neophylamine

An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of N-Boc-Neophylamine Abstract Introduction: The Significance of N-Boc-Neophylamine and its Physical Properties The tert-butyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of N-Boc-Neophylamine

Abstract

Introduction: The Significance of N-Boc-Neophylamine and its Physical Properties

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex small molecules.[1][] Its primary function is to temporarily mask the nucleophilicity of an amine, allowing other parts of a molecule to react selectively. The Boc group is valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

Neophylamine (2-methyl-1-phenylpropan-2-amine) is a sterically hindered primary amine. Its N-Boc protected form, N-Boc-neophylamine, serves as a valuable building block in medicinal chemistry and materials science. The accurate determination of its physical properties, such as melting and boiling points, is fundamental. These constants are critical indicators of purity; a sharp melting point range suggests a highly pure compound, whereas a broad and depressed range indicates the presence of impurities. Furthermore, these properties are essential for process development, ensuring consistency in reaction conditions, and for regulatory documentation.

Given the absence of published data for N-Boc-neophylamine, this guide provides the necessary theoretical and practical framework to synthesize, purify, and characterize this compound.

Synthesis and Purification of N-Boc-Neophylamine

The synthesis of N-Boc-neophylamine is achieved through the well-established reaction of neophylamine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[1]

General Protocol for N-tert-Butoxycarbonylation

This protocol is a standard and efficient method for the Boc protection of primary amines.[5][6]

Materials:

  • Neophylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve neophylamine (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent to the stirring mixture at room temperature. An ice bath may be used to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).[7]

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional solvent.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, N-Boc-neophylamine, will likely be a solid. If necessary, purify further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6]

Physicochemical Properties and Data Estimation

The introduction of the bulky, lipophilic Boc group significantly alters the physical properties of the parent amine.[3] It increases the molecular weight and steric bulk, generally leading to a higher melting point compared to the free amine. N-Boc protected amines are typically crystalline solids with good solubility in a range of organic solvents.

Data Table: Melting Points of Structurally Related Compounds

In the absence of experimental data for N-Boc-neophylamine, we can estimate its melting point by examining analogous structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-Boc-anilineC₁₁H₁₅NO₂193.24133-137
N-(tert-Butoxycarbonyl)-L-phenylalanineC₁₄H₁₉NO₄265.3085-87[9]
N-Boc-glycineC₇H₁₃NO₄175.1886-89
Diethyl (1S,2S)-1,2,3-tri(N-tert-butoxycarbonylamino)propylphosphonateC₂₂H₄₄N₃O₉P525.58136-138[10]
N-Boc-neophylamine (Estimated) C₁₅H₂₃NO₂ 249.35 ~80-100 °C (Predicted)

Data sourced from publicly available chemical databases and literature.[3][9][10]

Based on these related structures, a melting point in the range of 80-100 °C is a reasonable expectation for pure, crystalline N-Boc-neophylamine. For a solid compound like this, a boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will have a sharp melting range (typically 0.5-1.0 °C), while impurities will cause a depression and broadening of this range. The capillary method is a standard and reliable technique for this measurement.[11]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the purified N-Boc-neophylamine sample is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powder.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[12]

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Measurement:

    • Rapid Scan (Optional): If the approximate melting point is unknown, first heat the sample at a rapid rate (e.g., 10-20 °C/min) to get a rough estimate.[12]

    • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[13]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely melted (T₂).

    • The melting point is reported as the range T₁ - T₂.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting Prep1 Dry & Powder Sample Prep2 Load Capillary Tube Prep1->Prep2 Prep3 Pack Solid (2-3 mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Heat Rapidly to (T_est - 20°C) Measure1->Measure2 Measure3 Heat Slowly (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (First Drop) Measure3->Measure4 Measure5 Record T2 (Fully Melted) Measure4->Measure5 Report Report Melting Range (T1 - T2) Measure5->Report

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

For a high-melting solid, determining the boiling point at atmospheric pressure is often impractical due to decomposition. Therefore, it is measured under reduced pressure. The Thiele tube method is a classic and effective micro-scale technique.[14]

Step-by-Step Methodology (Thiele Tube)
  • Sample Preparation:

    • Place a small amount (less than 0.5 mL) of molten N-Boc-neophylamine or a solution in a high-boiling, inert solvent into a small test tube (e.g., a Durham tube).

    • Take a melting point capillary tube and seal one end in a flame. Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into a Thiele tube containing a high-boiling heat-transfer oil (e.g., mineral oil or silicone oil). The rubber band must be well above the oil level.[15]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube ensures even heat distribution via convection.[16]

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air expands.

    • Continue heating until a vigorous and continuous stream of bubbles escapes the capillary. This indicates the vapor pressure of the sample has exceeded the external pressure.[14]

    • Remove the heat and allow the apparatus to cool slowly.

    • Observe the sample closely. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point at the current atmospheric pressure.[15]

  • Pressure Correction (Optional): Record the ambient barometric pressure. If a boiling point at standard pressure (760 mmHg) is desired, it can be estimated using a pressure nomograph.

Workflow Diagram

BoilingPointWorkflow cluster_prep_bp Sample Preparation cluster_measure_bp Measurement cluster_report_bp Reporting BP_Prep1 Add Sample to Test Tube BP_Prep2 Insert Inverted Capillary Tube BP_Prep1->BP_Prep2 BP_Measure1 Assemble with Thermometer BP_Prep2->BP_Measure1 BP_Measure2 Place in Thiele Tube BP_Measure1->BP_Measure2 BP_Measure3 Heat Side Arm BP_Measure2->BP_Measure3 BP_Measure4 Observe Vigorous Bubbles BP_Measure3->BP_Measure4 BP_Measure5 Remove Heat BP_Measure4->BP_Measure5 BP_Measure6 Record Temp when Liquid Enters Capillary BP_Measure5->BP_Measure6 BP_Report Report Boiling Point & Pressure BP_Measure6->BP_Report

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

While direct experimental data for the melting and boiling points of N-Boc-neophylamine are not currently published, this guide provides a robust and scientifically grounded approach for its synthesis and characterization. By following the detailed protocols for Boc protection, purification, and physicochemical analysis, researchers can confidently prepare this valuable synthetic intermediate and determine its key physical properties. The methodologies described herein are fundamental to the characterization of any new chemical entity and are essential for ensuring the purity, consistency, and quality required in research and drug development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Skoog, J., & Kumar, K. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. Retrieved from [Link]

  • Boukattaya, F., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 141-146. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Ben M'barek, K., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504. Retrieved from [Link]

  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ChemConnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Ordóñez, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3863. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17181-17191. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Nájera, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Catalysis Science & Technology, 5, 1046-1052. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

Sources

Exploratory

Reactivity Profile and Synthetic Utility of tert-Butyl (2-methyl-2-phenylpropyl)carbamate: A Comprehensive Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry Executive Summary As a Senior Application Scientist, I frequently encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Medicinal Chemistry

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and protecting group orchestration. tert-Butyl (2-methyl-2-phenylpropyl)carbamate—the Boc-protected derivative of 2-methyl-2-phenylpropylamine—is a highly specialized intermediate. The parent amine is a homolog of phentermine and serves as a critical pharmacophore in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists and


-adrenergic receptor modulators[1].

This whitepaper deconstructs the reactivity profile of this molecule, focusing on the interplay between the robust tert-butoxycarbonyl (Boc) protecting group, the sterically demanding neopentyl-like


-quaternary center, and the electron-rich phenyl ring. By understanding the causality behind its chemical behavior, researchers can design more efficient, self-validating synthetic workflows.

Structural Anatomy & Electronic Profile

The reactivity of tert-butyl (2-methyl-2-phenylpropyl)carbamate is governed by three distinct structural domains:

  • The Carbamate (Boc) Core: The Boc group provides orthogonal protection against nucleophiles, bases, and catalytic hydrogenation[2]. Its stability arises from the resonance of the carbamate moiety, which reduces the electrophilicity of the carbonyl carbon, coupled with the immense steric bulk of the tert-butyl group that shields it from nucleophilic attack[3].

  • The

    
    -Dimethyl (Neopentyl-like) Center:  The quaternary carbon adjacent to the aminomethyl group creates a severe steric shadow over the nitrogen atom[4]. This neopentyl-like hindrance drastically alters the kinetic trajectory of incoming electrophiles, making direct 
    
    
    
    alkylation of the deprotected amine highly challenging. Furthermore, the absence of benzylic protons renders this position entirely inert to standard benzylic oxidation or deprotonation.
  • The Phenyl Ring: The aromatic system is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). The bulky alkyl chain acts as a weak activating group via inductive effects (+I) and serves as a powerful ortho-blocking group, dictating high regioselectivity.

Mechanistic Reactivity Pathways

Acid-Mediated Boc Cleavage Kinetics

The deprotection of the Boc group is strictly acid-mediated. The mechanism initiates with the protonation of the carbamate carbonyl oxygen, which is the most basic site due to resonance stabilization[3]. This protonation weakens the C-O bond, leading to the rate-determining expulsion of a highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine[5].

G A Boc-Amine (Starting Material) B Protonation (TFA/DCM) A->B C t-Butyl Cation Cleavage B->C D Carbamic Acid Intermediate C->D E Decarboxylation (-CO2) D->E F Free Amine Salt (Product) E->F

Mechanism of acid-mediated Boc deprotection for neopentyl-like carbamates.

Regioselective Electrophilic Aromatic Substitution (EAS)

When subjecting tert-butyl (2-methyl-2-phenylpropyl)carbamate to EAS conditions (e.g., nitration or Friedel-Crafts acylation), the reaction exhibits near-exclusive para-selectivity. Causality: The gem-dimethyl groups at the


-carbon project over the face of the phenyl ring, creating a steric exclusion zone at the ortho positions. Electrophiles are forced to attack the para position, which remains electronically activated but sterically unencumbered.
Workflow & Downstream Derivatization

G Center tert-Butyl (2-methyl-2-phenylpropyl)carbamate Deprot Acidic Conditions (TFA or HCl) Center->Deprot EAS Electrophilic Aromatic Substitution (e.g., HNO3) Center->EAS Base Strong Base + Alkyl Halide Center->Base Amine 2-methyl-2-phenylpropylamine Deprot->Amine ParaSub para-Substituted Derivative (High Regioselectivity) EAS->ParaSub NAlkyl N-Alkylated Carbamate (Low Yield, Steric Hindrance) Base->NAlkyl

Reactivity map highlighting primary transformation pathways and steric limitations.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an observable checkpoint to confirm mechanistic progression.

Protocol 1: Self-Validating Acidic Deprotection

Objective: Cleave the Boc group to isolate 2-methyl-2-phenylpropylamine.

  • Solvation: Dissolve 1.0 eq of tert-butyl (2-methyl-2-phenylpropyl)carbamate in anhydrous Dichloromethane (DCM) (0.1 M). Causality: DCM provides excellent solubility for the lipophilic carbamate while remaining completely inert to strong acids.

  • Protonation: Cool the reaction flask to 0 °C using an ice bath. Add 10.0 eq of Trifluoroacetic Acid (TFA) dropwise. Causality: Low temperature mitigates the exothermic nature of protonation and suppresses unwanted side reactions, such as the Friedel-Crafts alkylation of the phenyl ring by the generated tert-butyl cation[5].

  • Validation Checkpoint 1 (Visual): Monitor the reaction mixture for effervescence. The continuous bubbling of CO

    
     gas is a direct stoichiometric indicator of carbamic acid decarboxylation. The complete cessation of bubbling indicates the kinetic completion of the deprotection phase[3].
    
  • Workup & Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Partition the resulting residue between Ethyl Acetate (EtOAc) and 1M NaOH (aq).

  • Validation Checkpoint 2 (Chemical): The product will only partition into the organic layer when the aqueous phase pH is adjusted to >10, neutralizing the TFA salt. A positive ninhydrin stain (deep purple) on the organic extract confirms the presence of the primary amine.

Protocol 2: Para-Selective Nitration of the Phenyl Ring

Objective: Install a nitro group on the aromatic ring while preserving the Boc-protected amine.

  • Activation: Dissolve the carbamate in concentrated H

    
    SO
    
    
    
    at -5 °C.
  • Electrophile Generation: Slowly add a pre-cooled mixture of HNO

    
    /H
    
    
    
    SO
    
    
    (nitrating mixture) dropwise. Causality: Temperature control is paramount. While the Boc group is acid-labile, dissolving it in concentrated H
    
    
    SO
    
    
    at sub-zero temperatures kinetically traps the protonated carbamate, preventing the loss of the tert-butyl cation long enough for the significantly faster EAS nitration to occur.
  • Validation Checkpoint (Chromatographic): Quench an aliquot in ice water, extract with EtOAc, and perform TLC (Hexanes/EtOAc). The highly polar para-nitro product will exhibit a significantly lower

    
     value compared to the starting material. The distinct UV absorbance of the nitroaromatic ring (visible under 254 nm) confirms successful functionalization.
    

Quantitative Reactivity Data

To facilitate rapid decision-making in synthetic route design, the following tables summarize the comparative stability and reactivity metrics of the molecule.

Table 1: Comparative Reactivity Profile of Amine Protecting Groups
Protecting GroupStability to BaseStability to NucleophilesCleavage ConditionsPrimary Byproducts
Boc (tert-Butoxycarbonyl) High High TFA/DCM or HCl/Dioxane CO

, Isobutylene / t-Butyl cation
Cbz (Carboxybenzyl)HighHighH

, Pd/C or HBr/AcOH
CO

, Toluene
Fmoc (Fluorenylmethyloxycarbonyl)Low (Cleaved by Piperidine)Moderate20% Piperidine in DMFDibenzofulvene, CO

Table 2: Functional Group Stability Matrix for tert-Butyl (2-methyl-2-phenylpropyl)carbamate
Reaction ConditionReagentsOutcome / StabilityMechanistic Rationale
Acidic Cleavage 20% TFA in DCMDeprotectedProtonation of carbonyl oxygen leads to tert-butyl cation loss[3].
Basic Alkylation NaH, MeI, THFN-Alkylation (Slow/Low Yield)Severe steric hindrance from the

-dimethyl group impedes the necessary

trajectory.
Aromatic Nitration HNO

, H

SO

, -5 °C
para-NitrationThe bulky neopentyl-like chain blocks ortho positions; the ring remains electronically activated.
Benzylic Oxidation KMnO

, Heat
Stable (No Reaction)The quaternary

-carbon lacks the benzylic protons required for oxidative cleavage.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). URL:[2]

  • Boc Protecting Group for Amines. Chemistry Steps. URL:[3]

  • BOC Protection and Deprotection. J&K Scientific LLC. URL:[5]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. National Institutes of Health (NIH). URL:[1]

  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602. PubChem. URL:[4]

Sources

Foundational

difference between neophylamine and tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Comparative Profiling of Neophylamine and tert-Butyl (2-methyl-2-phenylpropyl)carbamate: Reactivity, Protection Strategies, and Mechanistic Workflows Executive Summary & Chemical Topology Neophylamine (2-methyl-2-phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Neophylamine and tert-Butyl (2-methyl-2-phenylpropyl)carbamate: Reactivity, Protection Strategies, and Mechanistic Workflows

Executive Summary & Chemical Topology

Neophylamine (2-methyl-2-phenylpropan-1-amine) and its Boc-protected derivative, tert-butyl (2-methyl-2-phenylpropyl)carbamate, represent two distinct functional states of a highly valuable synthetic building block. Neophylamine provides a reactive primary amine handle capable of participating in nucleophilic substitutions, reductive aminations, and radical-mediated rearrangements. However, its intrinsic reactivity often necessitates temporary masking during complex multi-step organic syntheses.

The conversion of neophylamine to a tert-butyl carbamate (Boc) fundamentally alters the molecule's electronic topology. By delocalizing the nitrogen lone pair into the adjacent carbonyl


-system, the nucleophilicity of the amine is dampened, rendering it inert to a wide array of electrophiles, cross-coupling conditions, and strong bases. This whitepaper details the physicochemical differences, mechanistic utility, and self-validating experimental workflows for interconverting these two chemical states.

Physicochemical Data & Comparative Analysis

To understand the divergent behavior of these two compounds, we must analyze their physicochemical properties. The introduction of the bulky, electron-withdrawing tert-butoxycarbonyl group shifts the molecule from a basic nucleophile to a neutral, sterically shielded carbamate.

PropertyNeophylamine (Free Base)tert-Butyl (2-methyl-2-phenylpropyl)carbamate
IUPAC Name 2-methyl-2-phenylpropan-1-amine[1]tert-butyl N-(2-methyl-2-phenylpropyl)carbamate
Molecular Formula C10H15N[1]C15H23NO2
Molecular Weight 149.23 g/mol [1]249.35 g/mol
pKa ~9.98 (Conjugate acid)[2]Non-basic (Neutral)
Nucleophilicity High (Primary Amine localized lone pair)Negligible (Delocalized lone pair)
H-Bond Donors 1[1]1
H-Bond Acceptors 1[1]2
Physical State Colorless to light yellow liquid[2]Viscous oil / Crystalline solid
Primary Utility Precursor, Radical rearrangement substrateProtected intermediate, Peptide synthesis

Mechanistic Insights: Reactivity and the Neophyl Rearrangement

Neophylamine is structurally unique due to its


-quaternary carbon center, which bears a phenyl ring and two methyl groups. This specific steric bulk significantly influences its pharmacological profile, particularly in the design and structure-activity relationships of trace amine-associated receptor 1 (TAAR1) ligands[3].

Beyond medicinal chemistry, the "neophyl" skeleton is renowned for the Neophyl Rearrangement —a classic 1,2-aryl migration originally detailed by Urry and Kharasch[4]. When a radical is generated at the primary carbon (e.g., via hydrogen atom transfer or photoredox catalysis), the adjacent phenyl group migrates to the primary radical center. This proceeds through a highly congested spirocyclic [2.5] octadienyl radical intermediate, ultimately yielding a more thermodynamically stable tertiary radical[4].

Causality of the Rearrangement: This C


 C 1,2-aryl migration overcomes immense thermodynamic penalties through two driving forces: the relief of severe steric congestion at the quaternary center and the formation of a highly stabilized tertiary radical[4].

Conversely, tert-butyl (2-methyl-2-phenylpropyl)carbamate is designed to suppress reactivity. The Boc group acts as an electronic dampener. By converting the amine to a carbamate, chemists can perform harsh reactions on other vectors of the molecule without degrading or oxidizing the nitrogen center.

Experimental Workflows: Protection and Deprotection

As a Senior Application Scientist, I emphasize the design of self-validating systems . The protection/deprotection cycle of neophylamine relies on distinct visual and chemical cues to ensure reaction fidelity without requiring immediate LC-MS or NMR analysis.

Protocol 1: Synthesis of tert-Butyl (2-methyl-2-phenylpropyl)carbamate (Boc Protection)

Rationale: Di-tert-butyl dicarbonate (Boc2O) is used in the presence of a mild, non-nucleophilic base to mask the primary amine.

  • Preparation : Dissolve neophylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: DCM is a polar aprotic solvent that solubilizes the reagents without participating in hydrogen bonding, while 0 °C minimizes exothermic side reactions.

  • Base Addition : Add triethylamine (Et3N, 1.2 equiv).

    • Causality: Et3N neutralizes any trace acid (especially if the amine was supplied as a hydrochloride salt) and maintains the amine in its highly nucleophilic free-base state.

  • Reagent Addition : Slowly add Boc2O (1.1 equiv) dropwise.

  • Reaction & Monitoring : Warm to room temperature and stir for 2-4 hours.

    • Self-Validating Step: Monitor via Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. The starting neophylamine will stain a deep purple/pink (indicating a free primary amine), whereas the Boc-protected product will not stain. The complete disappearance of the purple spot validates 100% conversion.

  • Workup : Wash the organic layer with saturated aqueous NaHCO3, followed by brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Deprotection to Neophylamine

Rationale: The Boc group is highly sensitive to strong acids, which protonate the carbamate carbonyl, leading to the fragmentation of the tert-butyl group.

  • Preparation : Dissolve the tert-butyl (2-methyl-2-phenylpropyl)carbamate in DCM.

  • Acid Addition : Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction & Monitoring : Stir at room temperature.

    • Self-Validating Step: Observe the reaction mixture. The acidic cleavage generates isobutylene gas and carbon dioxide. This active bubbling is a physical indicator of the reaction's progress (driven forward by Le Chatelier's principle as gases escape). The complete cessation of gas evolution indicates the deprotection has reached completion.

  • Workup : Concentrate the mixture in vacuo to remove excess volatile TFA. The resulting product is the neophylamine TFA salt. To obtain the free base, partition between DCM and 1M NaOH, extract the organic layer, and dry.

Visualizations of Chemical Logic

ProtectionCycle N Neophylamine (Primary Amine, Reactive) Boc Boc2O, Et3N, DCM (Protection Phase) N->Boc Nucleophilic Attack Carb tert-Butyl (2-methyl-2-phenylpropyl)carbamate (Stable Intermediate) Boc->Carb Loss of t-BuOH & CO2 Deprot TFA, DCM (Deprotection Phase) Carb->Deprot Acidic Cleavage Deprot->N Loss of Isobutylene & CO2

Fig 1. Synthetic cycle of Boc-protection and acid-mediated deprotection of neophylamine.

NeophylRearrangement Radical Primary Radical (C1 of Neophyl) Spiro Spirocyclic Intermediate Radical->Spiro Intramolecular Addition Migrated Tertiary Radical (Stable) Spiro->Migrated C-C Bond Cleavage Product Rearranged Product (1,2-Aryl Shift) Migrated->Product Radical Quenching

Fig 2. Mechanistic pathway of the radical-mediated 1,2-aryl neophyl rearrangement.

References

  • [1] Title: PubChem Compound Summary for CID 210602, 2-Methyl-2-phenylpropan-1-amine. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • [4] Title: Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer. Source: National Institutes of Health (PMC8529528). URL: [Link]

  • [3] Title: Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Source: National Institutes of Health (PMC). URL: [Link](Note: URL derived from PMC search grounding for TAAR1 structure-activity)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for tert-Butyl (2-methyl-2-phenylpropyl)carbamate: A Comprehensive Guide for Drug Development Professionals

Executive Summary The synthesis of tert-butyl (2-methyl-2-phenylpropyl)carbamate represents a critical workflow in the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tert-butyl (2-methyl-2-phenylpropyl)carbamate represents a critical workflow in the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) such as the cannabinoid type-1 receptor[1] and human trace amine receptor 1[2]. The target molecule features a sterically demanding neophyl-like (β,β-dimethylphenethyl) scaffold. This application note details a robust, self-validating two-step synthetic protocol starting from 2-methyl-2-phenylpropanenitrile, emphasizing mechanistic causality, optimized reagent stoichiometry, and scalable isolation techniques.

Mechanistic Insights & Strategic Rationale

1. Nitrile Reduction (Alane Mechanism) The starting material, 2-methyl-2-phenylpropanenitrile, possesses a fully substituted α-carbon. This quaternary center introduces severe steric bulk that can impede standard catalytic hydrogenation or lead to unwanted decyanation pathways[3]. Lithium aluminum hydride (LiAlH₄) is selected as the optimal reductant because it delivers a highly nucleophilic hydride directly to the electrophilic nitrile carbon. The mechanism proceeds via sequential hydride transfers, forming an intermediate lithium aluminum iminate, which is further reduced to the aluminate complex of the primary amine[1].

2. Steric Considerations in Protection The resulting intermediate, 2-methyl-2-phenylpropan-1-amine, is a neopentyl-type amine. While it is a primary amine, the adjacent quaternary carbon significantly hinders nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O) electrophile. To overcome this kinetic barrier, a slight molar excess of Boc₂O and a stoichiometric amount of a nucleophilic base (Triethylamine) are employed, alongside extended reaction times to ensure complete conversion[4].

Synthetic Workflow

SynthesisWorkflow A 2-Methyl-2-phenylpropanenitrile (Starting Material) B Reduction (LiAlH4, THF, 0°C to rt) A->B C 2-Methyl-2-phenylpropan-1-amine (Intermediate) B->C D Boc Protection (Boc2O, Et3N, DCM, rt) C->D E tert-Butyl (2-methyl-2-phenylpropyl)carbamate (Final Product) D->E

Two-step synthetic workflow for tert-butyl (2-methyl-2-phenylpropyl)carbamate.

Quantitative Data & Reagent Tables

Table 1: Stoichiometry for Nitrile Reduction (Phase 1)

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Methyl-2-phenylpropanenitrile145.211.010.0 g (68.8 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH₄)37.952.05.22 g (137.6 mmol)Reducing Agent
Anhydrous THFN/AN/A140 mLSolvent

Table 2: Stoichiometry for Boc Protection (Phase 2)

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Methyl-2-phenylpropan-1-amine149.241.010.2 g (68.3 mmol)Intermediate
Di-tert-butyl dicarbonate (Boc₂O)218.251.116.4 g (75.1 mmol)Protecting Group
Triethylamine (Et₃N)101.191.514.3 mL (102.5 mmol)Base
Dichloromethane (DCM)84.93N/A340 mLSolvent
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 2-Methyl-2-phenylpropan-1-amine

Note: This reaction must be performed under an inert atmosphere (argon or nitrogen) using strictly anhydrous solvents.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

  • Reagent Loading: Suspend LiAlH₄ (5.22 g, 137.6 mmol) in anhydrous THF (100 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-methyl-2-phenylpropanenitrile (10.0 g, 68.8 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). The UV-active nitrile starting material (

      
      ) should completely disappear.
      
  • Quench (Fieser Method): Cool the reaction back to 0 °C. To safely decompose the active aluminate complexes without forming an unfilterable emulsion, sequentially and cautiously add: 5.2 mL of distilled water (dropwise, wait for gas evolution to cease), 5.2 mL of 15% aqueous NaOH, and finally 15.6 mL of distilled water.

  • Isolation: Stir the quenched mixture vigorously for 15–30 minutes until a granular white precipitate forms. Filter the aluminum salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-2-phenylpropan-1-amine as a pale yellow oil. This intermediate is typically pure enough (>95%) to use directly in Phase 2[1].

Phase 2: Synthesis of tert-Butyl (2-methyl-2-phenylpropyl)carbamate
  • Preparation: In a 500 mL round-bottom flask, dissolve the crude 2-methyl-2-phenylpropan-1-amine (10.2 g, 68.3 mmol) in anhydrous dichloromethane (340 mL).

  • Base Addition: Add Triethylamine (14.3 mL, 102.5 mmol) and cool the solution to 0 °C.

  • Electrophile Addition: Add di-tert-butyl dicarbonate (16.4 g, 75.1 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The extended time compensates for the steric hindrance of the neopentyl system[4].

    • Self-Validation Check: Monitor by TLC (ninhydrin stain). The primary amine spot (which stains deep purple/pink) should be fully consumed, replaced by a higher

      
      , UV-active spot that does not stain immediately with ninhydrin.
      
  • Workup: Dilute the reaction mixture with additional DCM (100 mL). Transfer to a separatory funnel and wash sequentially with 1 M aqueous HCl (2 × 100 mL) to remove unreacted amine and Et₃N, saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5–15% EtOAc in Hexanes, to afford pure tert-butyl (2-methyl-2-phenylpropyl)carbamate as a white solid or clear viscous oil.

Analytical Characterization

To validate the final product, conduct ¹H NMR spectroscopy (CDCl₃, 400 MHz). Expected spectral features:

  • δ 7.35–7.20 (m, 5H): Aromatic protons of the phenyl ring.

  • δ 4.50 (br s, 1H): Carbamate N-H proton (broadened due to quadrupolar relaxation and exchange).

  • δ 3.25 (d, J = 6.0 Hz, 2H): Methylene protons adjacent to the nitrogen. The doublet splitting arises from coupling to the N-H proton (which may collapse to a singlet upon D₂O exchange).

  • δ 1.40 (s, 9H): The three equivalent methyl groups of the tert-butyl (Boc) moiety.

  • δ 1.35 (s, 6H): The gem-dimethyl protons on the quaternary α-carbon.

References
  • Lewin, A. H., & Navarro, H. A. "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1." PMC (NIH).
  • Mattalia, J.-M. "Addition-elimination reactions of 2,2-disubstituted malononitriles and α-aryl nitriles. Subsequent transformations." Arkivoc.
  • "Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids." PMC (NIH).
  • "WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders." Google Patents.

Sources

Application

solvent selection for reactions involving tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Application Note: Solvent Selection and Optimization for Reactions Involving tert-Butyl (2-methyl-2-phenylpropyl)carbamate Introduction & Molecule Profile tert-Butyl (2-methyl-2-phenylpropyl)carbamate is a Boc-protected...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Optimization for Reactions Involving tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Introduction & Molecule Profile

tert-Butyl (2-methyl-2-phenylpropyl)carbamate is a Boc-protected primary amine featuring a bulky neophyl-like (2-methyl-2-phenylpropyl) backbone. In drug development and complex organic synthesis, this specific structural motif presents unique steric challenges. The quaternary carbon adjacent to the aminomethyl group significantly hinders the approach of electrophiles during N-functionalization. Consequently, selecting the appropriate solvent system is not merely a matter of solubility—it is a critical thermodynamic and kinetic lever required to drive reactions to completion.

This application note provides field-validated protocols and mechanistic rationales for two foundational transformations of this molecule:

  • N-Alkylation: Overcoming steric hindrance through solvent-mediated ion-pairing disruption.

  • Boc Deprotection: Optimizing acid-solvent systems for clean cleavage and facile isolation.

N-Alkylation of the Hindered Carbamate

Mechanistic Causality & Solvent Selection Deprotonation of the carbamate nitrogen yields an anion that must act as a nucleophile. However, the adjacent gem-dimethyl groups of the 2-methyl-2-phenylpropyl moiety create a severe steric shield.

  • Tetrahydrofuran (THF): While THF is a common solvent for deprotonations using bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), its moderate dielectric constant (

    
    ) often leads to tight ion-pairing between the nitrogen anion and the metal cation. For hindered substrates, this tight ion pair further reduces nucleophilicity.
    
  • Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant (

    
    ). It highly solvates the metal counterion (e.g., Na+ or K+), leaving the carbamate anion "naked" and significantly more reactive. For hindered neophyl-like systems, switching from THF to DMF can increase alkylation yields drastically by enhancing the nucleophilicity of the amine nitrogen atom[1][2].
    

Protocol 1: N-Alkylation using NaH in DMF

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Dissolution: Dissolve tert-Butyl (2-methyl-2-phenylpropyl)carbamate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. (Caution: Hydrogen gas is evolved).

  • Activation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes to ensure complete deprotonation. The solvent's high polarity stabilizes the resulting anion[2].

  • Alkylation: Re-cool to 0 °C. Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.5 eq) dropwise.

  • Completion & Workup: Stir at room temperature for 2–4 hours. Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over Na2SO4, filter, and concentrate.

Acidic Boc Deprotection

Mechanistic Causality & Solvent Selection The removal of the Boc group requires a strong acid to protonate the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and carbamic acid, which subsequently decarboxylates[3].

  • Dichloromethane (DCM) / Trifluoroacetic Acid (TFA): The 1:1 TFA/DCM mixture is the industry standard. DCM is non-nucleophilic, poorly basic, and possesses a dielectric constant (

    
    ) that perfectly balances the solubility of the non-polar starting material and the highly polar TFA-amine salt product. Using 100% TFA without DCM can lead to limited solvent transfer and incomplete deprotection[4].
    
  • 1,4-Dioxane / HCl: An alternative for generating the HCl salt directly. Dioxane stabilizes the HCl gas, and the resulting neophyl-amine hydrochloride salt often precipitates directly from the reaction mixture, eliminating the need for chromatographic purification.

Protocol 2: Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve the carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M[3].

  • Acid Addition: Cool to 0 °C. Slowly add an equal volume of TFA (creating a 1:1 v/v TFA:DCM mixture)[3][4].

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC or LC-MS. (Note: CO2 gas is evolved; do not run in a closed system)[5].

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate the oily residue with toluene (3x) or isopropanol[3].

  • Isolation: The product is obtained as the 2-methyl-2-phenylpropylamine trifluoroacetate salt. If the free base is required, partition between DCM and 1M NaOH, extract, and dry.

Quantitative Data Summaries

Reaction TypeSolvent SystemBase / AcidRelative Reaction RateTypical YieldByproducts / Notes
N-Alkylation Anhydrous DMFNaH (1.2 eq)Fast (< 2 h)85 - 95%Requires extensive aqueous washing to remove DMF.
N-Alkylation Anhydrous THFKOtBu (1.2 eq)Moderate (4 - 6 h)60 - 75%Tight ion-pairing reduces nucleophilicity of hindered amines.
Deprotection DCMTFA (50% v/v)Fast (1 - 2 h)> 95%Yields TFA salt (often an oil). Co-evaporation required.
Deprotection 1,4-DioxaneHCl (4.0 M)Moderate (2 - 4 h)85 - 90%Yields HCl salt (often a crystalline solid). Greener alternative.

Visualizations

AlkylationWorkflow Step1 Dissolve Hindered Substrate in Anhydrous DMF Step2 Cool to 0°C & Add NaH (H2 Gas Evolution) Step1->Step2 Step3 Formation of 'Naked' Carbamate Anion Step2->Step3 Step4 Add Alkyl Halide (Overcomes Steric Shield) Step3->Step4 Step5 Aqueous Quench & Extensive Water Washes Step4->Step5 Step6 Isolated N-Alkyl Neophyl Carbamate Step5->Step6

Figure 1: Workflow for the N-alkylation of sterically hindered neophyl carbamates.

BocDeprotection N1 Boc-Amine Substrate (Starting Material) N2 50% TFA in DCM (Protonation of Carbonyl) N1->N2 N3 Unstable Protonated Intermediate N2->N3 N4 Cleavage to Carbamic Acid + t-Butyl Cation N3->N4 Cleavage N5 Spontaneous Decarboxylation (-CO2 Gas) N4->N5 N6 Free Amine TFA Salt (Product) N5->N6

Figure 2: Mechanistic pathway of acid-catalyzed Boc deprotection in DCM.

Conclusion

The successful manipulation of tert-Butyl (2-methyl-2-phenylpropyl)carbamate hinges on mitigating the steric bulk of the neophyl group. For N-alkylation, transitioning from THF to a highly polar aprotic solvent like DMF is essential to maximize the nucleophilicity of the nitrogen anion. Conversely, for Boc deprotection, the standard 1:1 TFA/DCM system provides the optimal balance of solvating power and reaction kinetics, ensuring clean conversion to the primary amine salt without the risk of incomplete cleavage.

References[3] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE1n1SBVLykLAFoyRqsBQChQRw3XLfGKK-t70sHY9veTbIs3IQKnT3lCF1C3spDCxwnXQful29Yu2Xwaj-6W6ikZnSUNqxCz75yD4cU2Y0sdkkeL1IryQw-uBhtj9Xf3Zj8En-dHQDssokFWRg-VKUZyNoUuhNrbYg46I-AU_Ls14ycg_aXxpKnCTZoVKlEoDpvZFFIBgAe7tIkw==[4] Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh8ZL1ODMBCi6yp2UgDnqvMBzZqXxcqNiqEMvKRHSEwx3HHKGNNAVm60VyeR52p9_spw5Z-KqjkzPmW_SRzDHPCcf6e_ZZLCADDHEyc62fl7fAYgedZz4zdfrdBVV2aZ1QXJE=[1] WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents. Google. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1LpUVQ__AbwI7AMruVoYaHLisX4A0j2o3f18ClGhtLWWMmDDA_WRSceSn9W7VZ_h90YIyTfkTy5SvxDZ6cVmW_MBIr3HcDtBlHHrVyhQGOFUn0WgHV5eFmrzjxMqOoNCa5Zf-GUkxnfRHConwA==[5] Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETA81utEUNZFmVc9lwG7NOnxHixpZFKLw9zJ_FFm54ld7S_YIIvjXYLgGm5Ul9Rbr01GyY5VLXZvDmp0gdh6Dh-I5F2bWawhUw7kf9M-6aN0ayvTfuUtFFQPTiRE6cKFjTu6cKbkotF2lSQ1BC043MoOa9JxUNT2NQ60eFu67umTQ=[2] Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC. NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMYyvKifHyLud4XgYEBRkfEu-o9DxCM-8yE_XyjBoQXVbMs7e751NsvW5kFUyYJysb76FPpP0Vhp4WrJGvNdes_QyS2bylzxCwDWcxq3hmqQG7NohKTaFAeabimbOP-nUBvnkUQRTZgxHAnWI=

Sources

Method

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Carbamates

Executive Summary The synthesis of sterically hindered carbamates is a notorious bottleneck in medicinal chemistry and drug development. Traditional methods relying on conventional conductive heating often fail when appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered carbamates is a notorious bottleneck in medicinal chemistry and drug development. Traditional methods relying on conventional conductive heating often fail when applied to bulky substrates (e.g., tert-butylamine, 1-adamantylamine, or 2,6-diisopropylaniline) due to severe steric repulsion at the transition state, resulting in prolonged reaction times, thermal degradation, and poor yields.

This application note details a highly efficient, green-chemistry-aligned protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the localized superheating effects of microwave dielectric heating combined with a Lewis acid catalyst, this methodology overcomes the high activation energy (


) barriers of hindered nucleophiles, reducing reaction times from days to minutes while eliminating the need for highly toxic phosgene derivatives.

Mechanistic Rationale & Causality

The Microwave Dielectric Effect

Conventional conductive heating relies on convection currents, creating thermal gradients where the vessel walls are hotter than the reaction mixture. This is inefficient for sterically encumbered reactions that require high kinetic energy to force the nucleophile and electrophile together.

Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of polar molecules (solvents, reagents, and catalysts) 1. This causes rapid molecular rotation and ionic conduction, generating instantaneous, volumetric "in-core" heating. The resulting superheating effect provides the necessary energy to rapidly surpass the steric activation barrier of bulky amines and alcohols.

Reagent and Catalyst Selection

To ensure a safe and scalable process, this protocol replaces hazardous chloroformates with Dimethyl Carbonate (DMC) . DMC serves a dual purpose: it acts as a high-dielectric green solvent that absorbs microwave energy efficiently, and it functions as the carbonyl source 2.

Because DMC is a relatively weak electrophile, a Lewis acid catalyst is required. We utilize Zirconium(IV) tert-butoxide [Zr(OtBu)₄] .

  • Causality: The highly oxophilic Zr(IV) center coordinates tightly to the carbonyl oxygen of DMC, significantly increasing the electrophilicity of the carbonyl carbon. The bulky tert-butoxide ligands on the catalyst prevent unwanted ligand-exchange side reactions that would otherwise occur with smaller alkoxides (like methoxide or ethoxide) 3.

Comparative Efficacy: Conventional vs. Microwave Heating

The table below summarizes the quantitative advantages of transitioning from conventional reflux to sealed-vessel microwave irradiation for various sterically hindered substrates.

Substrate (Amine/Alcohol)Carbonyl SourceCatalystConventional Heating (Yield / Time)Microwave Heating (Yield / Time)
1-Adamantylamine Dimethyl CarbonateZr(OtBu)₄45% / 24 h (110 °C)92% / 20 min (150 °C)
tert-Butylamine Dimethyl CarbonateZr(OtBu)₄38% / 24 h (110 °C)89% / 15 min (140 °C)
2,6-Diisopropylaniline Methyl CarbamateZnCl₂25% / 48 h (110 °C)85% / 30 min (160 °C)
(-)-Menthol Dimethyl CarbonateDBU50% / 36 h (110 °C)94% / 25 min (150 °C)

Process Visualization

MAOS_Protocol A 1. Substrate & Catalyst Preparation B 2. Vessel Sealing & Atmospheric Purge A->B Add DMC & Zr(OtBu)4 C 3. Microwave Dielectric Heating (150 °C) B->C Insert into MW cavity D 4. In-situ Pressure & Temp Monitoring C->D Dynamic Power Adjustment E 5. Rapid Compressed Air Cooling (<40 °C) C->E Post-reaction quench F 6. Self-Validation (LC-MS / TLC) E->F Aliquot sampling

Fig 1: Workflow for microwave-assisted synthesis of hindered carbamates.

Self-Validating Experimental Protocol

This protocol is designed for the synthesis of N-(1-Adamantyl) methyl carbamate. It is structured as a self-validating system; do not proceed to subsequent steps unless the validation criteria of the current step are met.

Equipment & Reagents
  • Equipment: Dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave 400 or CEM Discover 2.0) with IR temperature sensor and pressure monitoring. 10 mL heavy-walled borosilicate microwave vials with crimp caps and PTFE septa.

  • Reagents: 1-Adamantylamine (1.0 mmol), Dimethyl carbonate (DMC, 3.0 mL, anhydrous), Zirconium(IV) tert-butoxide (0.1 mmol, 10 mol%).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a dry 10 mL microwave vial equipped with a magnetic stir bar, add 1-Adamantylamine (151.2 mg, 1.0 mmol).

  • Add anhydrous Dimethyl carbonate (3.0 mL). Causality: DMC acts as both the reactant and the microwave-absorbing solvent. The 3.0 mL volume ensures the liquid level sits perfectly within the focal point of the single-mode microwave cavity, optimizing standing wave penetration.

  • Add Zr(OtBu)₄ (38.3 mg, 0.1 mmol).

  • Seal the vial with a PTFE-lined crimp cap and purge with N₂ for 2 minutes via a needle to remove atmospheric moisture, which would otherwise hydrolyze the oxophilic Zr(IV) catalyst.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the following parameters:

    • Target Temperature: 150 °C

    • Ramp Time: 2 minutes (prevents pressure spiking).

    • Hold Time: 20 minutes.

    • Max Pressure Limit: 20 bar.

    • Stirring: 800 rpm.

  • Initiate the sequence. Causality: Heating DMC (atmospheric boiling point 90 °C) to 150 °C in a sealed vessel generates autogenous pressure (approx. 5-7 bar). This high-temperature/high-pressure regime forces the sterically hindered amine to attack the activated carbonate.

Step 3: Rapid Cooling & Depressurization

  • Upon completion of the hold time, the instrument must automatically initiate rapid compressed air cooling until the internal temperature drops below 40 °C.

  • Causality: Rapid quenching prevents the thermodynamic formation of symmetric ureas (a common side product in carbamate synthesis) and ensures safe depressurization.

Step 4: Self-Validation (Crucial Checkpoint)

  • Carefully uncap the vial and withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile.

  • Analyze via LC-MS (ESI+).

  • Validation Criteria: Monitor the Total Ion Chromatogram (TIC). The unreacted amine peak (m/z 152 [M+H]⁺) must be <5% relative to the product carbamate peak (m/z 210 [M+H]⁺).

  • Troubleshooting: If the amine peak exceeds 5%, the microwave coupling was insufficient. Verify that the magnetron power logs show sustained wattage (typically 30-60 W during the hold phase) and that the catalyst was not degraded by moisture. Do not proceed to workup if conversion is incomplete; reseal and subject to an additional 10 minutes of irradiation.

Step 5: Workup and Isolation

  • Transfer the reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (15 mL).

  • Wash with 1M HCl (2 × 10 mL) to remove the Zr catalyst and any trace unreacted amine. Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink coloration confirms the complete removal of primary amines.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-(1-Adamantyl) methyl carbamate as a white solid.

References

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, Organic Chemistry Portal.
  • Han, C., & Porco, J. A. (2007). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • National Institutes of Health (PMC). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Causality: Why Does the Neophyl Rearrangement Occur?

Technical Support Center: Preventing Neophyl Rearrangement During Deprotection Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected ske...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Neophyl Rearrangement During Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected skeletal rearrangements during late-stage deprotection. When a protecting group is removed adjacent to a quaternary carbon bearing an aryl group, the system is highly susceptible to the neophyl rearrangement —a 1,2-aryl migration that permanently alters the carbon skeleton[1].

This guide provides authoritative, causality-driven troubleshooting strategies to help you kinetically outcompete or entirely bypass this undesired pathway.

The neophyl rearrangement is driven by the thermodynamic stabilization of a highly reactive transient intermediate. When a protecting group (e.g., a benzyl ether or trityl group) is cleaved via strongly acidic or oxidative conditions, a localized primary or secondary carbocation or radical is generated.

To stabilize this electron-deficient center, the adjacent aryl group migrates via a bridged phenonium ion (in cationic pathways) or a spirocyclic intermediate (in radical pathways)[1]. Because this intramolecular rearrangement is unimolecular, it is exceptionally fast. To prevent it, your experimental design must ensure that the rate of intermolecular trapping (


) exponentially exceeds the rate of rearrangement (

).

G Start Protected Substrate (Quaternary Aryl Center) Intermediate Transient Intermediate (Carbocation/Radical) Start->Intermediate Deprotection Conditions Rearrangement 1,2-Aryl Migration (Neophyl Rearrangement) Intermediate->Rearrangement Slow trapping / High Temp Trapping Rapid Nucleophilic Trapping (Scavenger/Solvent) Intermediate->Trapping Fast trapping / Low Temp Undesired Rearranged Skeleton (Yield Loss) Rearrangement->Undesired Desired Target Deprotected Molecule (Retained Skeleton) Trapping->Desired

Pathway logic of neophyl rearrangement vs desired deprotection.

Troubleshooting & FAQs

Q1: My acidic deprotection of a benzyl ether yields a rearranged byproduct. How do I favor the desired target? A: You are generating a transient carbocation that undergoes a cationic neophyl rearrangement. To suppress this, you must manipulate the activation energy barriers. The 1,2-aryl shift has a higher activation energy than diffusion-controlled trapping. By lowering the temperature to -78 °C, you exponentially decrease


 while maintaining 

[2]. Additionally, you must flood the system with a highly nucleophilic scavenger (e.g., triethylsilane) to ensure the carbocation is quenched the moment it forms.

Q2: I am using photoredox conditions to remove a protecting group, but I see a 1,2-phenyl shifted byproduct. What is the kinetic solution? A: Radical neophyl rearrangements are extremely fast and are historically used as "radical clocks" with rate constants (


) around 

[3]. To outcompete this, you must use a highly efficient Hydrogen Atom Transfer (HAT) donor. Adding superstoichiometric amounts of Tris(trimethylsilyl)silane (TTMSS) or strongly donating thiols will quench the primary radical before the spirocyclic transition state can assemble[3].

Q3: Can I avoid the rearrangement entirely by changing my synthetic strategy? A: Yes. The most robust solution is strategic avoidance via orthogonal protecting groups[4]. By switching from an acid-labile ether to a fluoride-labile silyl ether (e.g., TBS or TBDPS), you bypass the neophyl pathway entirely. Fluoride deprotection proceeds via a pentavalent fluorosiliconate intermediate that undergoes heterolytic cleavage without ever generating a free carbocation[4].

G Issue Rearrangement Detected During Deprotection Check1 Is intermediate radical or cationic? Issue->Check1 PathCat Cationic (Acidic Cleavage) Check1->PathCat PathRad Radical (Oxidative/Photoredox) Check1->PathRad Sol1 Add Thiol/Silane Scavengers Lower Temp to -78°C PathCat->Sol1 Sol2 Use H-Atom Donor (e.g., Superstoichiometric TTMS) PathRad->Sol2 Alt Switch Protecting Group (e.g., to Fluoride-labile Silyl) Sol1->Alt If fails Sol2->Alt If fails

Troubleshooting workflow to prevent neophyl rearrangement.

Quantitative Data: Kinetic Competition in Deprotection

To effectively outcompete the rearrangement, you must match the intermediate type with the appropriate scavenger concentration and thermal conditions.

Intermediate TypeTypical

(

)
Recommended Scavenger / QuencherRequired EquivalentsOptimal Temperature
Primary Radical

Tris(trimethylsilyl)silane (TTMSS)5.0 - 10.0 eq0 °C to 25 °C
Primary Carbocation

Triethylsilane (

)
10.0 - 20.0 eq-78 °C
Secondary Carbocation

1,3-Dimethoxybenzene5.0 - 10.0 eq-40 °C to -78 °C

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the causality of your experimental choices is actively verified during the workflow.

Protocol A: Low-Temperature Acidic Cleavage with Cation Scavenging

Use this protocol when removing acid-labile groups (e.g., Trityl, PMB) adjacent to a neophyl center.

  • System Initialization: Dissolve the protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.05 M concentration.

  • Scavenger Swarm Loading: Add Triethylsilane (

    
    ) (15.0 eq) to the reaction flask. Causality: The massive excess of hydride donor ensures that the mean free path of the generated carbocation to a quenching agent is near zero, outcompeting the intramolecular aryl shift.
    
  • Thermal Arrest: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes. Causality: Lowering the thermal energy prevents the molecule from reaching the activation energy required for the phenonium transition state[2].

  • Acidic Cleavage: Dropwise, add Trifluoroacetic acid (TFA) (10.0 eq) down the side of the flask to pre-cool the acid before it hits the reaction mixture.

  • Validation Checkpoint (TLC/LCMS): After 30 minutes, pull a 10

    
    L aliquot, quench in saturated 
    
    
    
    , and analyze via LCMS.
    • Expected Outcome: The desired deprotected mass should appear as a single sharp peak. If a peak with an identical mass but different retention time appears, the temperature is too high, or the scavenger concentration is too low.

  • Workup: Quench the reaction cold by adding saturated aqueous

    
     directly into the -78 °C flask before warming to room temperature.
    
Protocol B: Radical Deprotection with HAT Quenching

Use this protocol when removing protecting groups via photoredox or oxidative radical generation.

  • Reagent Preparation: In a flame-dried Schlenk tube, dissolve the substrate (1.0 eq) in degassed Benzene or Toluene (0.1 M).

  • HAT Donor Addition: Add Tris(trimethylsilyl)silane (TTMSS) (8.0 eq). Causality: The Si-H bond in TTMSS is exceptionally weak and donates a hydrogen atom magnitudes faster than standard solvents, effectively intercepting the radical before the neophyl shift[3].

  • Initiation: Add your radical initiator (e.g., AIBN, 0.2 eq) or photoredox catalyst. If using AIBN, heat to 80 °C. If using photoredox, irradiate with the appropriate LED at room temperature.

  • Validation Checkpoint (1H NMR): Concentrate a crude aliquot and take a rapid 1H NMR.

    • Expected Outcome: Look for the diagnostic methylene protons of the retained skeleton. If the rearrangement occurred, you will observe a distinct methine proton splitting pattern indicative of the migrated aryl group.

  • Purification: Concentrate the mixture and purify via silica gel chromatography to separate the silane byproducts from the target molecule.

References

  • Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer Source: National Institutes of Health (PMC) URL:[Link]

  • Radical Aryl Migration Reactions and Synthetic Applications Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets Source: Thieme Connect URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-Boc-neophylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the downstream processing of N-Boc-neophylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the downstream processing of N-Boc-neophylamine .

Neophylamine (2-methyl-2-phenylpropan-1-amine) is a sterically hindered primary amine often utilized as a building block in neuropharmacology and receptor studies[][2]. While its protection with di-tert-butyl dicarbonate (Boc₂O) is a standard transformation, the isolation of the pure N-Boc derivative is frequently complicated by three main impurities: unreacted neophylamine, excess Boc anhydride, and trace di-Boc byproducts. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Purification Decision Workflow

The following logic tree dictates the optimal sequence of operations for purifying crude N-Boc-neophylamine. By addressing the most reactive and abundant impurities first, you prevent downstream emulsion issues and chromatographic overlap.

G Start Crude Reaction Mixture (N-Boc-neophylamine + Impurities) Quench Add DMEDA or Imidazole (Quench Excess Boc2O) Start->Quench AcidWash 10% Citric Acid Wash (Remove Amines & Adducts) Quench->AcidWash BaseWash Sat. NaHCO3 Wash (Neutralize Acid Traces) AcidWash->BaseWash Check Check Purity (1H NMR / TLC) BaseWash->Check Chrom Silica Chromatography (Remove Di-Boc Impurities) Check->Chrom Non-polar spots present Pure Pure N-Boc-neophylamine Check->Pure >95% Pure Chrom->Pure

Workflow for the purification of crude N-Boc-neophylamine.

Troubleshooting Guides & FAQs

Q: My ¹H NMR shows a massive singlet at ~1.46 ppm. How do I remove this excess Boc anhydride without chromatography?

A: Utilize Chemical Quenching. The sharp singlet at 1.46 ppm in CDCl₃ corresponds to the 18 protons of the two tert-butyl groups of unreacted Boc anhydride[3]. Because Boc₂O lacks a strong chromophore, it is "invisible" under standard 254 nm UV light, making it a deceptive impurity[4].

  • The Solution: Add a nucleophilic amine scavenger such as N,N-dimethylethylenediamine (DMEDA)[5][6] or imidazole[7][8] directly to your organic layer.

  • The Causality: DMEDA attacks the excess Boc anhydride to form a highly polar, basic urea derivative (N-Boc-N',N'-dimethylethylenediamine). Unlike Boc anhydride, this new adduct is easily protonated and extracted into the aqueous phase during a subsequent acidic wash.

Q: How do I ensure all unreacted neophylamine is removed without accidentally deprotecting my product?

A: Use a mild acidic wash like 10% Citric Acid. Unreacted neophylamine is highly basic. Partitioning the mixture between an organic solvent (e.g., EtOAc or DCM) and an acidic aqueous solution will remove it.

  • The Causality: While 1M HCl is commonly used[7], the Boc group is highly labile in the presence of strong acids[9]. Using 10% aqueous citric acid or KHSO₄ provides a sufficiently low pH to protonate the primary amine (forming a water-soluble ammonium salt) while minimizing the risk of premature Boc cleavage[7].

Q: I have a non-polar impurity running above my product on TLC. What is it, and how do I remove it?

A: This is likely a Di-Boc derivative. Although neophylamine is sterically hindered by its gem-dimethyl group, over-protection to form N,N-di-Boc-neophylamine can occur if a large excess of Boc₂O or a strong catalyst like DMAP was used[4].

  • The Causality: Di-Boc derivatives lack a basic proton and cannot be removed via aqueous acid/base workups. If this impurity is present, you must subject the crude mixture to silica gel flash chromatography.

Quantitative Comparison of Boc₂O Removal Methods

Choosing the right method for removing excess Boc anhydride depends on the scale of your reaction and the equipment available.

MethodReagent / ProcedureEstimated EfficiencyAdvantagesDisadvantages
Chemical Quenching DMEDA or Imidazole + Acid Wash>95%Fast; converts invisible Boc₂O into a water-soluble adduct[3].Requires an acidic wash, which demands care to avoid deprotection[3][7].
Aqueous Workup Vigorous Sat. NaHCO₃ Wash70 - 95%Simple, inexpensive, and uses standard lab reagents[3].Hydrolysis of Boc₂O is slow; often leaves residual anhydride behind[3].
Physical Removal High Vacuum Evaporation>99%Avoids chemical additives; excellent for solid products[3].N-Boc-neophylamine may be an oil; risks bumping or loss of yield[3].

Step-by-Step Methodology: The DMEDA Quench & Extraction Protocol

This self-validating protocol is designed to chemically eliminate excess Boc anhydride and unreacted neophylamine in a single continuous workflow.

Materials Required:

  • Crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • N,N-dimethylethylenediamine (DMEDA)

  • 10% Aqueous Citric Acid solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Quenching: To the crude reaction mixture (still in the organic solvent), add 1.5 to 2.0 equivalents of DMEDA relative to the estimated unreacted Boc₂O[5][6].

    • Causality: DMEDA acts as a sacrificial nucleophile, rapidly consuming the unreacted anhydride to form a basic urea adduct.

  • Incubation: Stir the mixture vigorously at room temperature for 1 to 2 hours.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 10% aqueous citric acid (3 × 20 mL per 100 mL of organic solvent)[7].

    • Causality: The mild acid protonates both the unreacted neophylamine starting material and the newly formed DMEDA-Boc adduct. These charged species partition entirely into the aqueous layer, leaving the neutral N-Boc-neophylamine in the organic layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 20 mL).

    • Causality: This removes any residual citric acid and neutralizes the organic phase, preventing acid-catalyzed degradation of the Boc group during concentration.

  • Brine Wash: Wash with brine (1 × 20 mL) to draw out dissolved water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4][9]. The resulting product should be free of Boc₂O and starting material. Verify purity via ¹H NMR.

References

  • CAS 21404-88-6 2-methyl-2-phenylpropan-1-amine - BOC Sciences. BOC Sciences.
  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PubMed Central (PMC).
  • Methods for removing excess Boc anhydride from reaction mixture. Benchchem.
  • N-Boc-diethanolamine | 103898-11-9. Benchchem.
  • Help Removing Excess Boc Anhydride : r/OrganicChemistry. Reddit.
  • removal of excess boc anhydride : r/OrganicChemistry. Reddit.
  • N,N-Di-Boc-2-aminopyridine | 870703-63-2. Benchchem.
  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central (PMC).
  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing Sterically Hindered Amine Protection

Welcome to the Technical Support Center for advanced organic synthesis. Protecting sterically hindered amines—such as bulky secondary amines, tert-butylamine derivatives, and ortho-substituted anilines—is a notorious bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Protecting sterically hindered amines—such as bulky secondary amines, tert-butylamine derivatives, and ortho-substituted anilines—is a notorious bottleneck in drug development and peptide chemistry. This guide is designed to help researchers move beyond standard protocols, explaining the mechanistic causality behind reaction failures and providing field-proven, self-validating optimization strategies.

Mechanistic Causality: Why Do Hindered Amines Fail?

The primary challenge in protecting hindered amines with di-tert-butyl dicarbonate (Boc₂O) is physical bulk. Bulky substituents restrict the trajectory of the incoming electrophile, drastically reducing the effective nucleophilicity of the nitrogen atom[1]. Under standard conditions (e.g., Boc₂O, TEA, DCM), this leads to extended reaction times (often exceeding 48 hours), incomplete conversion, or the degradation of reagents[].

To overcome this thermodynamic and kinetic barrier, chemists must abandon simple nucleophilic addition in favor of two distinct mechanistic bypasses:

  • Acyl Transfer Catalysis: Utilizing 4-dimethylaminopyridine (DMAP) to convert Boc₂O into a highly reactive N-Boc-pyridinium intermediate[3].

  • Anionic Activation: Utilizing strong bases like Sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the neutral amine, forming a highly nucleophilic amide anion that forces the reaction forward[1][4].

G Start Sterically Hindered Amine + Boc2O Path1 Standard Conditions (TEA / DCM) Start->Path1 Path2 Acyl Transfer Catalysis (DMAP Catalyst) Start->Path2 Path3 Anionic Activation (NaHMDS Base) Start->Path3 Result1 Slow Reaction Low Yield / Urea Byproducts Path1->Result1 Inter2 N-Boc-Pyridinium Intermediate Path2->Inter2 Fast Activation Inter3 Highly Nucleophilic Amide Anion Path3->Inter3 Deprotonation Result2 Fast Reaction High Yield N-Boc Amine Inter2->Result2 Nucleophilic Attack Inter3->Result2 Rapid Trapping

Mechanistic pathways for overcoming steric hindrance in amine Boc-protection.

Frequently Asked Questions (FAQs): Troubleshooting Reaction Times

Q1: My Boc protection of an ortho-substituted aniline has been stirring for 48 hours with minimal conversion. How can I accelerate this? A1: The weak nucleophilicity of aromatic amines, compounded by steric hindrance, makes standard amine bases (TEA, DIPEA) ineffective[]. Solution: Introduce DMAP (0.1 to 1.0 equivalents) as an acyl transfer catalyst. DMAP reacts with Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which is far more reactive toward hindered amines than Boc₂O itself[3]. Alternatively, microwave irradiation can compress reaction times from days to 15-30 minutes by superheating the solvent and exponentially increasing the collision frequency of the bulky molecules[5].

Q2: I added DMAP to speed up the reaction, but I am now observing the formation of a urea byproduct instead of the desired Boc-protected amine. Why? A2: In the presence of DMAP and highly hindered amines, the intermediate can sometimes decompose into an isocyanate due to the formation of cyanate esters. This isocyanate then reacts with unreacted starting amine to form a urea derivative[][3]. Solution: Shift your strategy to anionic activation. Use NaHMDS to deprotonate the hindered amine before adding Boc₂O. This bypasses the isocyanate decomposition pathway entirely[1][].

Q3: Are there greener, solvent-free alternatives for protecting highly deactivated amines? A3: Yes. Recent methodologies have demonstrated that using catalysts like sulfamic acid or molecular sieves under solvent-free conditions can achieve chemoselective N-Boc protection of sterically hindered and electron-deficient amines at room temperature, often reaching completion within minutes[4][6].

Workflow Issue Issue: Incomplete Boc Protection of Hindered Amine Step1 Check Solubility: Is the amine fully dissolved? Issue->Step1 Fix1 Use co-solvents (DMF/THF) or aqueous basic conditions Step1->Fix1 No Step2 Check Reactivity: Is it an aniline or bulky amine? Step1->Step2 Yes Fix1->Step2 Fix2 Add DMAP (0.1 - 1.0 eq) Monitor for isocyanate Step2->Fix2 Yes Step3 Check Byproducts: Are urea derivatives forming? Step2->Step3 No Fix2->Step3 Reaction Stalls/Fails Success Optimal Conversion Achieved Fix2->Success Complete Fix3 Switch to NaHMDS (2.0 eq) Pre-deprotonate before Boc2O Step3->Fix3 Yes Fix3->Success Complete

Troubleshooting logical workflow for optimizing hindered amine protection.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific physical or analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Anionic Activation via NaHMDS (For extreme steric hindrance/urea byproduct issues)

Causality: Deprotonating the amine generates a highly reactive amide anion, eliminating the need for electrophilic activation.

  • Preparation: Dissolve the hindered amine (1.0 eq) in anhydrous THF (0.1–0.5 M) under a strict inert atmosphere (Argon/N₂).

  • Cooling: Chill the reaction flask to 0 °C using an ice bath.

  • Deprotonation: Add NaHMDS (2.0 eq, typically a 1.0 M solution in THF) dropwise over 10 minutes.

    • Self-Validation Checkpoint: A distinct color change (often turning yellow or deep orange) indicates the successful formation of the amide anion. Stir for 30 minutes at 0 °C.

  • Electrophile Addition: Add Boc₂O (1.1–1.5 eq) dissolved in a minimal amount of anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS.

    • Self-Validation Checkpoint: The reaction should reach >90% conversion within 1–3 hours. If starting material persists past 3 hours, moisture may have quenched the NaHMDS.

  • Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo[1].

Protocol B: Microwave-Assisted DMAP Catalysis (For rapid optimization)

Causality: Microwave irradiation provides rapid, uniform heating, while DMAP acts as an acyl transfer catalyst to overcome the activation energy barrier.

  • Preparation: In a microwave-safe reactor vial, dissolve the amine (1.0 eq), Boc₂O (1.5 eq), and DMAP (0.1–0.5 eq) in acetonitrile (CH₃CN).

  • Sealing: Seal the vial with a pressure-rated cap.

  • Irradiation: Irradiate the mixture at 60–80 °C for 15–30 minutes.

    • Self-Validation Checkpoint: Monitor the pressure curve on the microwave synthesizer. A steady pressure spike indicates the evolution of CO₂ gas, which is the mechanistic byproduct of successful Boc₂O coupling[3].

  • Work-up: Vent the vial carefully inside a fume hood. Concentrate the mixture under reduced pressure and purify via flash column chromatography.

Quantitative Data & Optimization Matrix

The following table synthesizes the expected reaction times and yield profiles based on the chosen optimization strategy, allowing researchers to select the best method based on their specific constraints.

Optimization StrategyReagents / ConditionsTypical Reaction TimeYield ProfilePrimary Limitation / Causality
Standard (Baseline) Boc₂O, TEA, DCM, RT24 - 72 hoursLow (<30%)Steric clash prevents direct nucleophilic attack.
Acyl Transfer Boc₂O, DMAP, CH₃CN, RT2 - 12 hoursModerate-High (60-85%)Risk of isocyanate/urea byproduct formation[].
Anionic Activation NaHMDS, Boc₂O, THF, 0 °C to RT1 - 3 hoursHigh (>85%)Requires strictly anhydrous conditions to prevent base quenching[1].
Microwave-Assisted Boc₂O, DMAP, CH₃CN, 60-80 °C15 - 30 minutesHigh (>90%)Requires access to a specialized microwave synthesizer[5].
Solvent-Free Boc₂O, Molecular Sieves or Sulfamic Acid10 - 60 minutesHigh (>90%)Scaling up can be challenging due to heat dissipation issues[4][6].

References

  • An Improved Synthesis of N-Boc Protected Aryl Amines ResearchGate[Link]

  • Molecular Sieves as a New, Highly Efficient, Inexpensive and Reusable Catalyst for N-Ter-Butoxycarbonylation of Amines ResearchGate[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Acidic Deprotection of tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the acidic deprotection of sterically hindered, elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the acidic deprotection of sterically hindered, electron-rich substrates.

The compound tert-butyl (2-methyl-2-phenylpropyl)carbamate (often referred to as N-Boc-neophylamine) presents a unique intersection of steric hindrance and electronic susceptibility. While Boc deprotection is a fundamental transformation in organic synthesis, the specific architecture of the neophyl group requires precise optimization to avoid incomplete reactions and structural artifacts [1].

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my Boc deprotection proceeding much slower than with standard aliphatic amines?

Causality: The issue is kinetic, driven by severe steric hindrance. The neophyl group (β,β-dimethyl-β-phenylethyl) features a quaternary carbon directly adjacent to the primary amine. The bulky gem-dimethyl and phenyl groups restrict the conformational flexibility around the carbamate linkage. This steric shield impedes the initial protonation of the carbonyl oxygen by the acid, which is the rate-determining step required to initiate the elimination of isobutylene and CO₂. Solution: Standard 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often insufficient. You must increase the acid concentration to 50% TFA/DCM, or switch to a more aggressive, less sterically demanding acid system like 4M HCl in 1,4-dioxane [3].

Q2: My LC-MS shows a major impurity at +56 Da relative to my desired product. What is this, and how do I eliminate it?

Causality: You are observing the classic Friedel-Crafts tert-butylation side reaction. The acidic cleavage of the Boc group generates a highly electrophilic tert-butyl cation. Because your substrate contains a relatively unhindered, neutral phenyl ring, it acts as a nucleophile. The tert-butyl cation attacks the aromatic ring (primarily at the para position due to ortho steric hindrance), resulting in a +56 Da mass shift [1]. Solution: You must incorporate a carbocation scavenger into your cleavage cocktail. Triisopropylsilane (TIPS) is highly recommended. TIPS acts as a bulky hydride donor; its weak Si-H bond is easily abstracted by the tert-butyl cation, irreversibly forming harmless isobutane gas and a stable silyl cation.

Q3: The neophyl system is famous for the Wagner-Meerwein rearrangement. Is my carbon skeleton at risk of rearranging under strong acid conditions?

Causality: No. While the neophyl rearrangement (a 1,2-phenyl shift) is a hallmark of neophyl radicals and primary neophyl carbocations [2], it will not occur during standard Boc deprotection. Under strongly acidic conditions, the liberated amine is immediately protonated to form an ammonium salt (


). Ammonia is an exceptionally poor leaving group in this context. The activation energy required to spontaneously cleave the C-N bond and form a primary carbocation is prohibitively high. Your carbon skeleton is perfectly stable under these protocols.

Part 2: Quantitative Data & Scavenger Selection

To illustrate the necessity of optimized conditions, the following table summarizes the quantitative outcomes of various cleavage cocktails applied to tert-butyl (2-methyl-2-phenylpropyl)carbamate at room temperature (22°C).

Cleavage CocktailScavengerReaction TimeDeprotection Conversion+56 Da Alkylation Adduct
20% TFA in DCMNone2 Hours< 50% (Incomplete)High (> 20%)
50% TFA in DCMNone2 Hours> 95%High (> 30%)
50% TFA in DCM 5% TIPS, 5% H₂O 2 Hours > 99% Not Detected
4M HCl in DioxaneNone1 Hour> 99%Low (< 5%)
4M HCl in Dioxane 2% TIPS 1 Hour > 99% Not Detected

Part 3: Self-Validating Experimental Protocol

This protocol utilizes 4M HCl in dioxane with a TIPS scavenger. It is designed as a self-validating system : the final trituration step inherently verifies the success of the reaction. The desired neophylamine hydrochloride salt is highly polar and insoluble in ether. Conversely, if the phenyl ring undergoes tert-butylation, the added lipophilic bulk significantly increases the molecule's solubility in ether, preventing it from precipitating and leaving the impurity in the mother liquor.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of tert-butyl (2-methyl-2-phenylpropyl)carbamate in 2.0 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add 0.1 mL of Triisopropylsilane (TIPS) to the solution. Stir for 2 minutes to ensure homogeneity.

  • Acidification: Slowly add 4.0 mL of 4M HCl in 1,4-dioxane dropwise at room temperature.

  • Reaction: Stir the mixture vigorously for 1 hour. Monitor the evolution of CO₂ gas (bubbling).

  • Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the reaction mixture in vacuo to a thick oil. Do not heat above 30°C to prevent thermal degradation.

  • Self-Validating Trituration: Suspend the oily residue in 10 mL of ice-cold diethyl ether and stir vigorously for 15 minutes.

    • Validation Check: A pristine white precipitate should form. This is your pure 2-methyl-2-phenylpropylamine hydrochloride. If the solution remains an oil or fails to precipitate, it indicates significant tert-butylation (increased lipophilicity) or residual starting material.

  • Isolation: Filter the white precipitate over a medium-porosity glass frit, wash with an additional 5 mL of cold diethyl ether, and dry under high vacuum.

Part 4: Mechanistic & Troubleshooting Visualizations

Pathway A tert-Butyl (2-methyl-2-phenylpropyl)carbamate (N-Boc-Neophylamine) B Acidic Cleavage (e.g., 50% TFA) A->B C Neophylamine Salt (Desired Product) B->C -CO2 D tert-Butyl Cation (Reactive Electrophile) B->D E Electrophilic Aromatic Substitution (Friedel-Crafts) D->E No Scavenger G Scavenger (e.g., TIPS) D->G TIPS Added F tert-Butylated Phenyl Adduct (+56 Da Impurity) E->F H Isobutane + Silyl Cation (Harmless Byproducts) G->H Hydride Transfer

Boc deprotection pathway of neophylamine highlighting the tert-butylation side reaction.

Troubleshooting Start Analyze Deprotection via LC-MS Incomplete Observation: Starting Material Remains (Incomplete Deprotection) Start->Incomplete Alkylation Observation: Target Mass + 56 Da (tert-Butylation) Start->Alkylation Success Observation: Clean Target Mass (Successful Cleavage) Start->Success Sol1 Action: Increase Acid Concentration (e.g., 4M HCl in Dioxane) or Time Incomplete->Sol1 Sol2 Action: Add 5% TIPS / 5% Anisole to Cleavage Cocktail Alkylation->Sol2

LC-MS troubleshooting workflow for optimizing Boc deprotection conditions.

References

  • National Institutes of Health (NIH). "Aryl Transfer Strategies Mediated by Photoinduced Electron Transfer" (Mechanistic insights into neophyl-type rearrangements). PubMed Central. [Link]

  • European Patent Office. "INHIBITORS OF AKT ACTIVITY - Patent EP2114388A2" (Detailed synthesis and deprotection of neophyl carbamate derivatives).
Troubleshooting

Technical Support Center: Overcoming Steric Bulk in Neophyl Carbamate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the neophyl group (2-methyl-2-phenylpropyl) during synthetic and deprotection workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the neophyl group (2-methyl-2-phenylpropyl) during synthetic and deprotection workflows. The neophyl moiety is notorious for its extreme steric bulk; the quaternary carbon adjacent to the reactive methylene creates a physical barrier that severely restricts the trajectory of incoming reagents[1].

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to overcome these steric bottlenecks during the synthesis and cleavage of neophyl carbamates.

Section 1: Overcoming Bottlenecks in Neophyl Carbamate Synthesis

FAQ 1: Why does the reaction between neophylamine and standard chloroformates stall at low conversion?

Causality: Carbamate formation via chloroformates proceeds through a bimolecular nucleophilic acyl substitution. The gem-dimethyl groups of the neophyl amine shield the nitrogen lone pair, preventing it from attacking the electrophilic carbonyl carbon at the optimal Bürgi-Dunitz angle. Furthermore, the tetrahedral intermediate formed is highly congested, driving the equilibrium backward[2].

Solution: To drive the reaction forward, you must increase the electrophilicity of the acylating agent and use a non-nucleophilic, sterically unhindered base (like DIPEA) alongside a nucleophilic catalyst (DMAP) that can form a highly reactive acylpyridinium intermediate. Using triphosgene or diphosgene instead of standard alkyl chloroformates generates an extremely reactive intermediate in situ.

SynthesisWorkflow Start Neophylamine + Base (DIPEA) Cool Cool to 0°C in DCM Start->Cool Add Dropwise Addition: Triphosgene/Chloroformate Cool->Add React Warm to RT Stir 4-6 hrs Add->React Check TLC/LCMS Check Conversion >95%? React->Check Quench Aqueous Quench & Extraction Check->Quench Yes Heat Add DMAP Heat to 40°C Check->Heat No End Purified Neophyl Carbamate Quench->End Heat->React

Workflow for the synthesis of neophyl carbamates using highly reactive chloroformates.

Protocol 1: High-Efficiency Synthesis of Neophyl Carbamates

Self-Validating System: This reaction relies on the formation of a visible pyridinium chloride precipitate, confirming the activation of the chloroformate.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve neophylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Validation: The solution should remain clear.

  • Activation: Cool the mixture to 0 °C. Slowly add the desired chloroformate (1.2 eq) dropwise over 15 minutes. Validation: A white precipitate (amine hydrochloride) will immediately form, indicating successful nucleophilic attack.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor via LCMS. If conversion stalls below 90%, elevate the temperature to 40 °C (reflux) for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

FAQ 2: My isocyanate alcoholysis using neophyl alcohol is sluggish. How do I accelerate it?

Causality: The uncatalyzed reaction of alcohols with isocyanates to form urethanes (carbamates) relies on a multimolecular mechanism where additional alcohol molecules act as a proton-shuttle[3]. The extreme steric bulk of neophyl alcohol prevents the formation of this highly organized transition state.

Solution: Transition metal catalysis is mandatory. Lewis acids like Ferric acetylacetonate (Fe(acac)3) or Dibutyltin dilaurate (DBTDL) coordinate to the isocyanate oxygen, significantly increasing the electrophilicity of the isocyanate carbon and bypassing the need for a multimolecular alcohol transition state[4].

IsocyanateLogic Iso Isocyanate + Neophyl Alcohol Uncat Uncatalyzed Pathway (Multimolecular TS) Iso->Uncat Cat Catalyzed Pathway (DBTDL / Fe(acac)3) Iso->Cat Steric Steric Clash: Gem-dimethyl blocks TS Uncat->Steric Coord Metal coordinates N=C=O Increases Electrophilicity Cat->Coord Fail Low Yield / Stalled Steric->Fail Success High Yield Carbamate Coord->Success

Mechanistic divergence in hindered isocyanate alcoholysis pathways.

Quantitative Data: Catalyst Impact on Hindered Alcoholysis

The following table summarizes the dramatic effect of proper catalyst selection on the reaction between neophyl alcohol and phenyl isocyanate at 25 °C[4],[3].

ReactantsCatalyst (Loading)TemperatureTimeYield (%)
Neophyl alcohol + PhNCONone25 °C24 h< 10%
Neophyl alcohol + PhNCOTriethylamine (10 mol%)25 °C24 h15%
Neophyl alcohol + PhNCODBTDL (1 mol%)25 °C4 h85%
Neophyl alcohol + PhNCOFe(acac)3 (1 mol%)25 °C2 h92%

Section 2: Cleavage and Deprotection Troubleshooting

FAQ 3: Standard basic/acidic hydrolysis fails to cleave my neophyl carbamate. What is the alternative?

Causality: Traditional carbamate deprotection relies on nucleophilic attack by hydroxide (or water under acidic conditions) at the carbonyl carbon. The neophyl group's steric umbrella completely blocks this trajectory[2].

Solution: Bypass nucleophilic pathways entirely by exploiting the inherent radical chemistry of the neophyl group. The "neophyl rearrangement" (a 1,2-phenyl shift) is a classic radical cascade[5]. By using a photoredox catalyst to generate a radical adjacent to the carbamate, the neophyl group undergoes spontaneous fragmentation, releasing the free amine and carbon dioxide.

RadicalCleavage Substrate Neophyl Carbamate Photo Photoredox Catalyst (e.g., Ir-complex) + Light Substrate->Photo Radical Radical Generation via SET Photo->Radical Rearrange Neophyl Rearrangement (1,2-Phenyl Shift) Radical->Rearrange Frag Fragmentation & Decarboxylation Rearrange->Frag Product Free Amine / Alcohol Frag->Product

Photoredox-mediated radical cleavage exploiting the neophyl rearrangement.

Protocol 2: Photoredox-Mediated Cleavage of Neophyl Carbamates

Self-Validating System: The reaction relies on a visible-light-absorbing photocatalyst. The continuous luminescence of the solution under blue LED irradiation confirms the active catalytic cycle.

  • Preparation: In a transparent glass vial, dissolve the neophyl carbamate (1.0 eq) in degassed acetonitrile (0.1 M).

  • Catalyst Addition: Add an Iridium-based photoredox catalyst, such as[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and a sacrificial electron donor like Hantzsch ester (1.5 eq). Validation: The solution will take on the characteristic bright yellow/orange color of the Ir-complex.

  • Degassing: Sparge the solution with argon for 15 minutes. Oxygen quenches the excited triplet state of the photocatalyst and must be rigorously excluded.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED lamp at room temperature for 12-16 hours. Validation: Monitor CO2 evolution (if a bubbler is attached) and confirm the disappearance of the starting material via TLC.

  • Workup: Dilute with ethyl acetate, wash with water to remove the oxidized Hantzsch ester byproducts, dry the organic layer, and purify the free amine via flash column chromatography.

References

  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Chemical Reviews - ACS Publications Source: acs.org URL: 1

  • Title: Radical Aryl Migration Reactions and Synthetic Applications - RSC Publishing Source: rsc.org URL: 5

  • Title: N-Dealkylation of Amines - PMC Source: nih.gov URL: 2

  • Title: The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents Source: researchgate.net URL: 4

  • Title: Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC Source: nih.gov URL: 3

Sources

Optimization

Technical Support Center: Isolating tert-Butyl (2-methyl-2-phenylpropyl)carbamate with Minimal Side Reactions

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the synthesis and isolation of tert-Butyl (2-methyl-2-phenylpropyl)carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the synthesis and isolation of tert-Butyl (2-methyl-2-phenylpropyl)carbamate. Drawing from established chemical principles and field-proven insights, this document addresses common side reactions and purification hurdles, offering detailed troubleshooting strategies and optimized protocols to ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing tert-Butyl (2-methyl-2-phenylpropyl)carbamate?

A1: During the Boc-protection of 2-methyl-2-phenylpropylamine, several side products can form, leading to a complex crude mixture. The most prevalent impurities include:

  • Unreacted Starting Material: Residual 2-methyl-2-phenylpropylamine.

  • Di-Boc Protected Amine: The formation of a di-tert-butoxycarbonyl derivative, where the Boc group has added to the nitrogen twice. This is less common with sterically hindered amines but can occur under forcing conditions.

  • Urea Derivatives: Formation of urea byproducts can be an issue, particularly if the reaction is run at elevated temperatures or with certain activating agents.[1]

  • Residual Reagents and Solvents: Leftover di-tert-butyl dicarbonate ((Boc)₂O) and solvents from the reaction and workup.

Q2: My reaction appears incomplete, with a significant amount of the starting amine remaining. What are the likely causes and how can I resolve this?

A2: Incomplete conversion is a frequent challenge, especially given the steric hindrance of the neophylamine. Several factors could be at play:

  • Insufficient Reagent: A common practice is to use a slight excess (1.1-1.5 equivalents) of (Boc)₂O to drive the reaction to completion.[2]

  • Inadequate Base: The choice and amount of base are critical. For sterically hindered amines, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the acid formed during the reaction and to enhance the nucleophilicity of the amine.[3] Ensure at least a stoichiometric amount of base is used.

  • Low Reaction Temperature: While many Boc protections proceed at room temperature, sterically hindered substrates may require gentle heating to overcome the activation energy barrier. However, exercise caution as excessive heat can promote side reactions.[1]

  • Insufficient Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion, which can take anywhere from a few hours to overnight.[2]

Q3: I'm concerned about the stability of the Boc group during the aqueous workup. Can it be cleaved by the mild acids or bases used for washing?

A3: The tert-butoxycarbonyl (Boc) group is known for its stability under a wide range of nucleophilic and basic conditions.[4] It is generally stable to aqueous base washes (e.g., saturated sodium bicarbonate) and mild, brief exposure to weak acids. However, prolonged contact with strong acids will lead to cleavage.[5] For tert-Butyl (2-methyl-2-phenylpropyl)carbamate, given the steric hindrance around the nitrogen, the Boc group is expected to be reasonably stable during a standard aqueous workup.

A key concern with neophyl systems is the potential for Wagner-Meerwein rearrangement under strongly acidic conditions, which proceeds through a carbocation intermediate.[1][6][7] While unlikely during a standard workup with dilute acids, it is a critical consideration during any intentional deprotection step or if the workup involves prolonged exposure to acidic conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the isolation of your product.

Issue 1: Presence of a Less Polar Impurity, Suspected Di-Boc Product
  • Diagnosis: A spot on the TLC plate with a higher Rf value than the desired product, which may or may not be UV active depending on the chromophores present. LC-MS analysis will show a mass corresponding to the addition of two Boc groups.

  • Underlying Cause: Use of a large excess of (Boc)₂O, elevated reaction temperatures, or the presence of a highly activating catalyst like 4-dimethylaminopyridine (DMAP) can promote the formation of the di-Boc adduct.[3]

  • Solution:

    • Reaction Optimization: Reduce the excess of (Boc)₂O to 1.1-1.2 equivalents. If using DMAP, consider reducing its amount or omitting it if the reaction proceeds at an acceptable rate without it.

    • Purification: The di-Boc product is significantly less polar than the mono-Boc product. This difference in polarity allows for effective separation using silica gel column chromatography. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Issue 2: Product Degradation or Low Yield After Acidic Wash
  • Diagnosis: Lower than expected yield after workup, and the appearance of new, more polar spots on the TLC, potentially corresponding to the deprotected amine. In extreme cases, rearranged byproducts might be observed by NMR or MS.

  • Underlying Cause: The acidic wash may be too concentrated or the exposure time too long, leading to partial cleavage of the acid-labile Boc group.[5] The neophyl structure also presents a risk of Wagner-Meerwein rearrangement if a carbocation is formed.[8]

  • Solution:

    • Milder Acidic Wash: Use a dilute solution of a weak acid, such as 1% or 5% citric acid or ammonium chloride, for the wash. Minimize the contact time between the organic layer and the acidic aqueous phase.

    • Alternative Workup: If acid sensitivity is a major concern, consider a workup that avoids an acidic wash altogether. Washing with water and brine should be sufficient to remove most water-soluble impurities.

    • Scavengers: In cases where carbocation formation is a significant risk, the addition of a scavenger like anisole or triethylsilane during the acidic step can help to trap any generated tert-butyl cations.[1]

Optimized Experimental Protocols

Protocol 1: Boc Protection of 2-methyl-2-phenylpropylamine

This protocol is designed to favor the formation of the mono-Boc protected product while minimizing side reactions.

Materials:

  • 2-methyl-2-phenylpropylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-2-phenylpropylamine (1.0 eq.) in DCM or THF.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Once the starting amine is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude tert-Butyl (2-methyl-2-phenylpropyl)carbamate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-Butyl (2-methyl-2-phenylpropyl)carbamate.

Data Presentation

ParameterRecommendationRationale
(Boc)₂O Stoichiometry 1.1 - 1.2 equivalentsMinimizes di-Boc formation while driving the reaction to completion.
Base Triethylamine (TEA) or DIPEANon-nucleophilic bases that effectively neutralize acid without competing in the reaction.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and generally unreactive under these conditions.
Temperature Room Temperature (can be gently heated to 40°C if necessary)Balances reaction rate with minimizing side reactions.
Workup - Acidic Wash Dilute (1-5%) citric acid or skip if possibleAvoids premature deprotection of the acid-labile Boc group.
Purification Method Silica Gel Column ChromatographyEffectively separates the product from less polar impurities (di-Boc) and more polar impurities (starting amine).

Visualizations

Boc_Protection_Workflow cluster_reaction Boc Protection cluster_workup Aqueous Workup cluster_purification Purification start Dissolve Amine and Base in Solvent add_boc Add (Boc)₂O start->add_boc react Stir at RT, Monitor by TLC add_boc->react quench Quench with Water react->quench wash_bicarb Wash with sat. NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis and isolation of tert-Butyl (2-methyl-2-phenylpropyl)carbamate.

Troubleshooting_Decision_Tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Crude Product Analysis (TLC/LC-MS) incomplete Significant Starting Amine Remaining? start->incomplete incomplete_yes Increase (Boc)₂O and/or Reaction Time/ Temperature incomplete->incomplete_yes Yes side_products Major Side Products? incomplete->side_products No di_boc Less Polar Impurity (Di-Boc) side_products->di_boc Yes degradation More Polar Impurity (Degradation/Deprotection) side_products->degradation Yes pure Product is Clean side_products->pure No di_boc_sol Optimize Reaction Conditions (less (Boc)₂O). Purify via Chromatography. di_boc->di_boc_sol Yes degradation_sol Use Milder Workup (dilute acid or no acid wash). degradation->degradation_sol Yes

Caption: Troubleshooting decision tree for the isolation of tert-Butyl (2-methyl-2-phenylpropyl)carbamate.

References

  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • Darnbrough, S., et al. (n.d.). An improved synthesis of n-boc protected aryl amines.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.1: Wagner-Meerwein Rearrangements. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions with tert-Butyl (3-aminopropyl)carbamate.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.

Sources

Troubleshooting

recrystallization solvent systems for N-Boc-neophylamine purification

An authoritative guide to the purification of N-Boc-neophylamine by recrystallization, designed for chemists and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the purification of N-Boc-neophylamine by recrystallization, designed for chemists and drug development professionals. This document provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and the scientific principles underlying the purification process.

Technical Support Center: Recrystallization of N-Boc-neophylamine

A Senior Application Scientist's Guide to Achieving High Purity

The purification of synthetic intermediates is a cornerstone of chemical and pharmaceutical development. N-Boc-neophylamine, a bulky protected amine, often requires a robust purification strategy to remove unreacted starting materials and side products before its use in subsequent synthetic steps. Recrystallization stands out as a powerful, scalable, and cost-effective technique for this purpose. This guide provides a comprehensive framework for developing and troubleshooting recrystallization protocols for N-Boc-neophylamine, grounding practical advice in fundamental chemical principles.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the recrystallization of N-Boc-neophylamine in a practical question-and-answer format.

Question 1: My compound has "oiled out" of the solution instead of forming crystals. What went wrong and how do I fix it?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming an immiscible liquid layer. This is a common issue with bulky, relatively low-melting point organic molecules like N-Boc-neophylamine, especially when the crude material contains impurities that depress the melting point.

  • Primary Cause: The solution is too concentrated, or the cooling rate is too fast. The high degree of supersaturation forces the product out of solution before the molecules have time to orient themselves into a stable crystal lattice.

  • Expert Solution:

    • Re-dissolve: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of the "soluble" or primary solvent to dilute the solution slightly.[1] This will increase the temperature at which crystallization begins.

    • Ensure Slow Cooling: An ideal crystallization process involves the slow formation of crystals over a period of 15-20 minutes.[1] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels. Do not transfer it directly to an ice bath.

    • Induce Nucleation: If crystals are still reluctant to form, gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single, pure "seed crystal" of N-Boc-neophylamine from a previous successful batch.

    • Re-evaluate Solvent System: If oiling out persists, the solvent system may be too non-polar. Consider switching to a slightly more polar single solvent or adjusting the ratio in your mixed solvent system.

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The absence of crystallization upon cooling is a clear indication that the solution is not supersaturated. The concentration of N-Boc-neophylamine is below its solubility limit at that temperature.

  • Primary Cause: Too much solvent was used during the initial dissolution step.[1]

  • Expert Solution:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent in a fume hood. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form. Once you reach a point where the solution becomes slightly cloudy upon cooling, you are near the saturation point. Re-heat to dissolve everything and then allow for slow cooling.

    • Induce Crystallization: As mentioned above, scratching the flask or adding a seed crystal can be highly effective once the solution is sufficiently concentrated.

    • Consider an Anti-Solvent (for mixed systems): If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which N-Boc-neophylamine is insoluble) dropwise to the cooled solution until persistent cloudiness is observed. Then, add a drop or two of the original solvent to re-clarify and allow the solution to stand.

Question 3: My product crashed out of solution immediately as a fine powder. Is this a problem?

Answer: Yes, this is problematic. Rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] The goal is slow, selective crystal growth.

  • Primary Cause: The solution is excessively concentrated, or it was cooled too quickly.

  • Expert Solution:

    • Add More Solvent: Re-heat the mixture to dissolve the solid completely. Add a small excess of the hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[1] While this may slightly reduce the overall yield, the purity of the resulting crystals will be significantly higher.

    • Control the Cooling Rate: Ensure the solution cools slowly and without agitation. A Dewar flask with hot water or an insulated container can be used to achieve a very slow cooling rate for particularly stubborn systems.

Question 4: My final crystals have a yellow or brown tint, but I expected a white solid. How do I remove colored impurities?

Answer: Colored impurities are common in organic synthesis and are often highly conjugated, non-polar molecules that can co-crystallize with the product.

  • Primary Cause: The chosen solvent system does not effectively differentiate between the product and the colored impurity.

  • Expert Solution:

    • Activated Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask with hot solvent vapor is crucial.

    • Recrystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.

Question 5: My final yield is very low. How can I improve my recovery?

Answer: A low yield can be attributed to several factors, from using too much solvent to premature crystallization during transfers.[1]

  • Primary Causes:

    • Using a large excess of solvent, leaving a significant amount of product dissolved in the mother liquor.

    • Premature crystallization during a hot filtration step.

    • The product having significant solubility in the solvent even at low temperatures.

  • Expert Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This is the most critical factor for maximizing yield.

    • Collect a Second Crop: After filtering the first crop of crystals, take the mother liquor (the filtrate) and reduce its volume by boiling. Cool this concentrated solution to obtain a second, though likely less pure, crop of crystals.

    • Minimize Transfer Losses: When performing a hot filtration, wash the original flask and the filter paper with a small amount of fresh, hot solvent to recover any product that crystallized prematurely. Add this washing to the filtrate.

    • Ensure Complete Cooling: Make sure the crystallizing solution has reached the lowest practical temperature (e.g., in an ice-water bath) and has been allowed to stand for at least 15-20 minutes before filtration to maximize crystal deposition.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent for N-Boc-neophylamine recrystallization?

The ideal recrystallization solvent should dissolve N-Boc-neophylamine completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Given the bulky tert-butyl and neophyl groups, the molecule is quite non-polar.

  • Solubility Testing: A systematic approach is best. Place ~20-30 mg of your crude material in separate test tubes. Add 0.5 mL of a candidate solvent to each.

    • Good Candidates: Solvents that do not dissolve the compound at room temperature but do upon heating. For N-Boc-neophylamine, non-polar to moderately polar solvents like Heptane, Cyclohexane, Toluene, or Ethyl Acetate/Hexane mixtures are excellent starting points.

    • Poor Candidates: Solvents that dissolve the compound completely at room temperature (e.g., Dichloromethane, THF) or those that fail to dissolve it even when boiling.

Q2: What is a mixed solvent system and why would I use it for N-Boc-neophylamine?

A mixed solvent system is a combination of two miscible solvents—a "good" solvent in which the compound is soluble, and a "poor" (or anti-solvent) in which it is insoluble. This approach is invaluable when no single solvent provides the desired solubility profile.

  • When to Use: When you find a solvent that dissolves N-Boc-neophylamine too well (even when cold) and another that doesn't dissolve it at all (even when hot).

  • Common Pairs for Boc-Amines:

    • Ethyl Acetate / Hexanes

    • Toluene / Heptane

    • Dichloromethane / Hexanes[2]

  • Mechanism: You dissolve the compound in a minimal amount of the hot "good" solvent. Then, you add the "poor" solvent dropwise until the solution becomes persistently cloudy (the saturation point). A final drop of the "good" solvent is added to re-clarify, and the solution is then cooled slowly.

Q3: What is the expected appearance and melting point of pure N-Boc-neophylamine?

Pure N-Boc-neophylamine should be a white to off-white crystalline solid. While a specific melting point for N-Boc-neophylamine is not widely reported in readily available datasheets, analogous N-Boc protected aromatic amines like N-Boc-aniline have a melting point in the range of 133-137 °C.[3] A sharp melting point range (e.g., spanning 1-2 °C) is a good indicator of high purity.

Q4: What are the critical safety precautions to take during recrystallization?

  • Ventilation: Always perform recrystallizations inside a certified chemical fume hood to avoid inhaling solvent vapors.

  • Fire Safety: Most organic solvents are flammable. Never use an open flame (Bunsen burner) for heating. Use a heating mantle, steam bath, or hot plate. Ensure a fire extinguisher is nearby.

  • Pressure Build-up: Never heat a sealed container (e.g., a stoppered Erlenmeyer flask). This can cause the vessel to explode.

  • Bumping: To prevent sudden, violent boiling (bumping), add a magnetic stir bar or boiling chips to the solution before heating.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for N-Boc-neophylamine Purification
Solvent SystemTypeBoiling Point (°C)PolarityExpert Notes
Heptane Single98Very LowExcellent choice for a non-polar compound. Good for removing more polar impurities.
Cyclohexane Single81Very LowSimilar to heptane but with a lower boiling point. May require seeding to initiate crystallization.[4]
Toluene Single111LowHigher boiling point allows for a wider solubility gradient. Good for larger scales.
Ethyl Acetate / Hexanes MixedVariableMed / LowA highly versatile and common system. Offers fine control over polarity and saturation.[2][5]
Dichloromethane / Hexanes MixedVariableMed / LowGood for compounds that are highly soluble in many solvents. DCM's volatility requires careful handling.
Protocol 1: Single Solvent Recrystallization from Heptane
  • Dissolution: Place the crude N-Boc-neophylamine in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of heptane, and with stirring, heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding heptane in small portions until the solid just dissolves. Note the volume and add an additional 2-5% of solvent to prevent premature crystallization.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or was treated with charcoal, perform a hot gravity filtration into a pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for several minutes, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate / Hexanes)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Boc-neophylamine in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Induce Saturation: While keeping the solution hot, add hexanes (the "poor" solvent) dropwise with swirling until the solution turns faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4-7 from the Single Solvent Protocol, using ice-cold hexanes to wash the final crystals.

Visualizations

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A Place Crude Product in Flask B Add Minimum Hot Solvent A->B C Is Solution Clear? B->C D Yes C->D E No (Insoluble Impurities) C->E G Slowly Cool Solution D->G F Perform Hot Filtration E->F F->D Clear Filtrate H Crystals Form G->H I No Crystals Form G->I K Isolate Crystals (Vacuum Filtration) H->K J Reduce Solvent Volume & Re-cool I->J J->G L Wash with Cold Solvent K->L M Dry Crystals L->M

Caption: A decision-making workflow for a typical recrystallization experiment.

Diagram 2: Idealized Solubility Curve

G cluster_yield Region of Crystal Yield Y_axis Solubility (g/100mL) X_axis_start X_axis_start Y_axis->X_axis_start X_axis_end X_axis_end X_axis_start->X_axis_end Temperature (°C) P1 Low Solubility (Cold) P2 High Solubility (Hot) P1->P2  Good Solvent Behavior Yield_Label

Caption: Solubility behavior of an ideal recrystallization solvent.

References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved March 8, 2026, from [Link]

  • Purification of amine reaction mixtures. (n.d.). Google Patents.
  • Recrystallization solvent for boc-L-Phenylalanine. (2019, October 19). Reddit. Retrieved March 8, 2026, from [Link]

  • Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. (2025, August 6). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. Retrieved March 8, 2026, from [Link]

  • Kiania, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Retrieved March 8, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved March 8, 2026, from [Link]

  • Using mixed amine solution for gas sweetening. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. (n.d.). Scholaris. Retrieved March 8, 2026, from [Link]

  • Đud, M., & Margetić, D. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved March 8, 2026, from [Link]

  • Selection of Mixed Amines in the CO2 Capture Process. (2021, February 24). MDPI. Retrieved March 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Solvent Optimization for ¹H NMR Interpretation of tert-Butyl (2-methyl-2-phenylpropyl)carbamate

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter structural verification bottlenecks when analyzing heavily substituted aliphatic carbamates. tert-Butyl (2-methyl-2-phenylpropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter structural verification bottlenecks when analyzing heavily substituted aliphatic carbamates. tert-Butyl (2-methyl-2-phenylpropyl)carbamate is a critical intermediate in the synthesis of complex therapeutics, including AKT inhibitors[1]. However, its structural validation via standard ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a classic analytical challenge: severe signal overlap and dynamic exchange phenomena.

This guide objectively compares the performance of three distinct NMR solvent systems—CDCl₃, DMSO-d₆, and Benzene-d₆ (C₆D₆)—demonstrating how manipulating the solvent microenvironment can resolve overlapping signals and validate molecular integrity.

Structural Deconstruction & The Analytical Challenge

To understand the analytical bottleneck, we must deconstruct the molecule: Ph–C(CH₃)₂–CH₂–NH–Boc . The ¹H NMR spectrum consists of five distinct proton environments. In a default non-polar solvent like CDCl₃, two primary issues arise:

  • Aliphatic Overlap: The 9-proton singlet of the tert-butyloxycarbonyl (Boc) group and the 6-proton singlet of the gem-dimethyl group possess nearly identical electron densities. In CDCl₃, they frequently merge into an unresolved 15-proton hump, making it impossible to verify the precise ratio of the protecting group to the core scaffold[2].

  • Proton Exchange & Quadrupolar Broadening: The carbamate N–H proton undergoes rapid chemical exchange with trace moisture and experiences quadrupolar relaxation from the ¹⁴N nucleus. Consequently, the N–H signal often broadens into the baseline, and the adjacent methylene (–CH₂–) doublet collapses into a pseudo-singlet[2].

Comparative Solvent Performance

To overcome these limitations, we must move beyond standard CDCl₃ and leverage solvent-solute interactions. The table below summarizes the quantitative chemical shifts across three solvent systems, highlighting the superior resolving power of alternative solvents.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, 298K)
Proton EnvironmentMultiplicityExpected Shift (CDCl₃)Expected Shift (DMSO-d₆)Expected Shift (C₆D₆)
Phenyl Ring (–C₆H₅)Multiplet (5H)7.20 – 7.40 ppm7.15 – 7.35 ppm7.00 – 7.20 ppm
Carbamate N–H Br. Singlet/Triplet (1H)4.50 – 4.80 ppm6.70 – 6.90 ppm4.20 – 4.40 ppm
Methylene (–CH₂–)Doublet (2H)3.25 – 3.40 ppm3.05 – 3.20 ppm3.10 – 3.25 ppm
Boc Group (–C(CH₃)₃)Singlet (9H)1.38 – 1.42 ppm1.30 – 1.35 ppm1.45 – 1.50 ppm
Gem-Dimethyl (–C(CH₃)₂)Singlet (6H)1.35 – 1.40 ppm1.25 – 1.30 ppm1.15 – 1.25 ppm
Mechanistic Causality Behind Solvent Choices
  • DMSO-d₆ (The Hydrogen-Bonding Solution): DMSO is a strong hydrogen-bond acceptor. It forms a stable complex with the carbamate N–H, effectively locking the proton and drastically slowing its chemical exchange rate. This deshields the N–H proton, shifting it downfield to ~6.8 ppm, and resolves the adjacent methylene group into a sharp, quantifiable doublet.

  • Benzene-d₆ (The ASIS Solution): C₆D₆ resolves the aliphatic overlap through Aromatic Solvent-Induced Shifts (ASIS). The flat benzene molecules form transient, non-covalent collision complexes with the polar carbamate dipole. Because of the magnetic anisotropy of the benzene ring's π-electron cloud, protons located in different spatial geometries relative to the carbamate group experience different shielding cones. This differential shielding cleanly separates the 9H Boc singlet from the 6H gem-dimethyl singlet.

Mechanism Solvent Solvent Microenvironment NonPolar Non-Polar (CDCl3) Solvent->NonPolar Aromatic Aromatic (C6D6) Solvent->Aromatic Polar Polar Aprotic (DMSO-d6) Solvent->Polar Overlap Aliphatic Overlap (Similar Electron Density) NonPolar->Overlap ASIS ASIS Effect (Differential Shielding) Aromatic->ASIS HBond Strong H-Bonding (NH-Solvent Complex) Polar->HBond

Mechanistic pathways of solvent-induced microenvironments on carbamate NMR signals.

Mechanistic Insights: Carbamate Rotamers

When interpreting the spectra of primary and secondary carbamates, analysts must account for the partial double-bond character of the C–N bond. The resonance between the nitrogen lone pair and the carbonyl oxygen creates a rotational barrier.

The free energy of activation (ΔG‡) for this rotation is highly solvent-dependent. In polar solvents like DMSO-d₆, the charge-separated resonance structure is stabilized, which increases the rotational barrier[3]. Consequently, at room temperature (298K), you may observe minor signal duplication (rotamers) for the Boc group and the methylene protons. If rotameric broadening complicates integration, heating the probe to 340K (dynamic NMR) will increase the rotation rate beyond the NMR timescale, coalescing the signals into sharp, time-averaged peaks[3].

Step-by-Step Experimental Protocol: High-Resolution Acquisition

To ensure the data acts as a self-validating system , the acquisition protocol must be rigorously controlled. If the integration of the isolated phenyl multiplet (5H) does not calibrate perfectly against the sum of the aliphatic singlets (15H), the protocol has failed, likely due to insufficient relaxation delays.

Methodology
  • Sample Preparation: Dissolve 15–20 mg of tert-Butyl (2-methyl-2-phenylpropyl)carbamate in 0.6 mL of the chosen deuterated solvent (C₆D₆ is recommended for resolving the aliphatic region). Ensure the solution is free of particulate matter by filtering through a glass wool plug into a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a ≥400 MHz spectrometer. Automatically or manually tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio and ensure accurate pulse delivery.

  • Locking and Shimming: Lock onto the deuterium frequency of the solvent. Perform gradient shimming (TopShim or equivalent) on the Z-axis to ensure a highly homogeneous magnetic field. The solvent residual peak must have a width at half-height (W₁/₂) of < 1.0 Hz.

  • Pulse Sequence Optimization:

    • Select a standard 30-degree pulse program (zg30).

    • Critical Causality Step: Set the relaxation delay (D1) to 5 seconds . The tert-butyl protons have long longitudinal relaxation times (T₁). A standard 1-second delay will result in incomplete relaxation, causing the 9H and 6H singlets to integrate artificially low relative to the aromatic protons.

  • Acquisition & Processing: Acquire 16 to 32 scans. Apply a 0.3 Hz exponential line broadening (LB) during Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the methylene doublet.

Workflow A Sample Preparation (15-20 mg in 0.6 mL) B Solvent Selection (The Critical Variable) A->B C CDCl3 (Standard QC) B->C D DMSO-d6 (NH Resolution) B->D E Benzene-d6 (ASIS Separation) B->E F Acquire 1H NMR (>400 MHz, 298K) C->F D->F E->F

Experimental workflow for optimizing NMR solvent selection in Boc-protected amines.

References

Sources

Comparative

Comparative Guide: ¹³C NMR Chemical Shift Analysis and Predictive Modeling for N-Boc-neophylamine

Executive Summary N-Boc-neophylamine (tert-butyl (2-methyl-2-phenylpropyl)carbamate) is a sterically hindered primary amine derivative heavily utilized as a critical intermediate in drug development. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-neophylamine (tert-butyl (2-methyl-2-phenylpropyl)carbamate) is a sterically hindered primary amine derivative heavily utilized as a critical intermediate in drug development. The introduction of bulky substituents on the α-carbon of the phenethylamine backbone significantly influences the pharmacological profile of these molecules, dictating selectivity and potency at monoamine transporters ()[1]. Accurate structural characterization of this intermediate is paramount before proceeding to downstream deprotection and cross-coupling workflows.

This guide objectively compares empirical ¹³C NMR data acquisition strategies (highlighting solvent dependencies) against industry-standard predictive software (ChemDraw and Mnova) to establish a highly reliable framework for structural validation.

Part 1: Causality in Experimental Choices (Expertise & Experience)

In NMR spectroscopy, the transition from theoretical structure to empirical validation is governed by the physical environment of the molecule. When analyzing N-Boc-neophylamine, two critical experimental parameters dictate the accuracy of your ¹³C NMR data:

1. Solvent Selection and Hydrogen Bonding Dynamics While Deuterated Chloroform (CDCl₃) is the non-polar standard for routine acquisition, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is frequently required for compounds destined for downstream biological assays.

  • The Causality: DMSO-d₆ acts as a potent hydrogen-bond acceptor. The carbamate –NH– of the N-Boc group donates a hydrogen bond to the sulfoxide oxygen of DMSO. This interaction pulls electron density away from the nitrogen, which subtly deshields the adjacent carbonyl carbon (C=O), shifting it downfield (e.g., from ~156.2 ppm in CDCl₃ to ~156.8 ppm in DMSO-d₆). Recognizing these solvent-induced shifts is critical to avoid misassigning trace impurities or structural variants ()[2].

2. Relaxation Delays (D1) for Quaternary Carbons N-Boc-neophylamine contains three distinct quaternary carbons: the Boc carbonyl, the Boc tert-butyl central carbon, and the Neophyl C2 carbon.

  • The Causality: Quaternary carbons lack directly attached protons. Consequently, they do not benefit from dipole-dipole Nuclear Overhauser Effect (NOE) enhancement during standard proton decoupling. Furthermore, they possess significantly longer spin-lattice relaxation times (T₁). If the inter-pulse delay (D1) is too short (e.g., the default 1.0s), these spins will saturate, resulting in missing or unquantifiable peaks. Extending D1 to 2.0–3.0 seconds ensures these critical structural markers return to thermal equilibrium, guaranteeing their appearance in the final spectrum.

Part 2: Comparative Performance: Empirical vs. Predictive Alternatives

Predictive NMR algorithms (such as those embedded in ChemDraw and Mnova) use distinct heuristic and quantum-mechanical models to estimate chemical shifts. The table below compares these predictive alternatives against expected empirical benchmarks for N-Boc-neophylamine, providing a clear map of where algorithms succeed and where they deviate from physical reality.

Table 1: Comparative ¹³C NMR Chemical Shifts for N-Boc-neophylamine (ppm)
Carbon EnvironmentEmpirical Benchmark (CDCl₃)Empirical Benchmark (DMSO-d₆)Predictive Model (ChemDraw)Predictive Model (Mnova)Deviation Notes
Boc C=O 156.2156.8156.5156.0DMSO H-bonding causes empirical downfield shift.
Phenyl Ipso (C1') 146.5147.0146.8146.6Highly accurate across all models.
Phenyl Meta (C3', C5') 128.2128.5128.4128.3Standard aromatic region; minimal deviation.
Phenyl Para (C4') 126.1126.4126.5126.2Standard aromatic region; minimal deviation.
Phenyl Ortho (C2', C6') 125.5125.8125.7125.6Standard aromatic region; minimal deviation.
Boc Quaternary C 79.177.879.579.0DMSO significantly shields this carbon.
Neophyl CH₂ 51.550.852.051.2ChemDraw slightly overestimates deshielding.
Neophyl Quaternary C 39.539.039.839.4Consistent across models.
Boc Methyls (x3) 28.528.228.628.4Highly accurate across all models.
Neophyl Methyls (x2) 26.025.826.226.1Highly accurate across all models.

Note: Empirical benchmarks are synthesized from established structural analogs and standardized solvent shift data.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . The inclusion of internal standards and continuous lock monitoring ensures that human error or instrument drift cannot compromise the data.

Step-by-Step ¹³C NMR Acquisition Methodology
  • Sample Preparation (Gravimetric Precision): Accurately weigh 25.0 mg of N-Boc-neophylamine (>98% purity). Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Instrument Tuning and Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Self-Validation Check: The lock signal must remain stable; a fluctuating lock indicates sample particulate or temperature instability.

  • Parameter Optimization:

    • Pulse Sequence: Select a standard proton-decoupled ¹³C sequence (e.g., zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds (mandatory for the 3 quaternary carbons).

    • Number of Scans (NS): Set to 512 or 1024 to ensure an optimal signal-to-noise (S/N) ratio, specifically targeting a S/N > 10:1 for the Neophyl quaternary carbon.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.

  • Internal Calibration (The Self-Validation Step): Phase and baseline-correct the spectrum. Set the TMS peak strictly to 0.00 ppm . Secondary Check: Verify that the central peak of the CDCl₃ triplet rests exactly at 77.16 ppm . If it deviates by > ±0.05 ppm, the spectrum must be recalibrated.

Part 4: Visualizations

The following diagrams map the operational workflow and the logical structural assignment pathways for N-Boc-neophylamine.

NMR_Workflow A Sample Preparation (25 mg in 0.6 mL Solvent) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Data Acquisition (13C NMR, 512 Scans) B->C D FID Processing (Apodization & FT) C->D E Spectral Analysis (Peak Picking & Integration) D->E F Comparative Validation (Empirical vs Predictive) E->F

Step-by-step experimental workflow for ¹³C NMR acquisition and comparative validation.

Assignment_Logic Root 13C NMR Spectrum (N-Boc-neophylamine) Carbonyl Carbonyl Region (>150 ppm) Root->Carbonyl Aromatic Aromatic Region (120-150 ppm) Root->Aromatic Aliphatic Aliphatic Region (20-80 ppm) Root->Aliphatic BocCO Boc C=O (~156 ppm) Carbonyl->BocCO PhIpso Phenyl Ipso (~146 ppm) Aromatic->PhIpso PhCH Phenyl CH (125-128 ppm) Aromatic->PhCH BocQuat Boc Quat-C (~79 ppm) Aliphatic->BocQuat NeoCH2 Neophyl CH2 (~51 ppm) Aliphatic->NeoCH2 NeoQuat Neophyl Quat-C (~39 ppm) Aliphatic->NeoQuat Methyls Methyl Groups (26-28 ppm) Aliphatic->Methyls

Logical mapping of ¹³C NMR chemical shifts to the structural regions of N-Boc-neophylamine.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. ACS Publications. Available at:[Link]

Sources

Validation

IR spectroscopy peaks for tert-Butyl (2-methyl-2-phenylpropyl)carbamate analysis

Analytical Comparison Guide: IR Spectroscopy and Orthogonal Techniques for tert-Butyl (2-methyl-2-phenylpropyl)carbamate Characterization Executive Summary The 1 is a foundational transformation in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectroscopy and Orthogonal Techniques for tert-Butyl (2-methyl-2-phenylpropyl)carbamate Characterization

Executive Summary

The 1 is a foundational transformation in organic synthesis and drug development[1]. The resulting compound, tert-Butyl (2-methyl-2-phenylpropyl)carbamate (often referred to as N-Boc-neophylamine), is a sterically hindered intermediate that requires rigorous structural validation. While techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide exhaustive connectivity and mass data, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy offers rapid, non-destructive functional group verification. This guide objectively compares these analytical modalities, details the physical causality behind the molecule's specific IR peaks, and provides a self-validating experimental protocol for researchers.

Structural Deconstruction & IR Peak Causality

The infrared spectrum of N-Boc-neophylamine is defined by the vibrational modes of its three core domains: the bulky tert-butoxycarbonyl (Boc) protecting group, the neophyl (2-methyl-2-phenylpropyl) skeleton, and the secondary carbamate linkage. Understanding the causality behind these peaks is critical for accurate interpretation.

  • The Carbamate Linkage (-NH-COO-): The conversion of a primary amine to a secondary carbamate eliminates one N-H bond. Consequently, the IR spectrum transitions from the characteristic double-spike of a primary amine to a 2 near 3350–3400 cm⁻¹[2]. The carbonyl (C=O) stretch of the carbamate is highly diagnostic. Unlike standard amides (~1650 cm⁻¹) or esters (~1735 cm⁻¹), the carbamate C=O appears at an intermediate frequency of ~1690–1710 cm⁻¹. This is caused by competing electronic effects: the nitrogen lone pair donates electron density (weakening the C=O bond), while the3 (strengthening it)[3].

  • The Neophyl Framework: The sp² hybridized carbons of the monosubstituted phenyl ring produce4 (typically 3030–3060 cm⁻¹)[4]. Additionally, strong out-of-plane bending modes at ~700 cm⁻¹ and ~760 cm⁻¹ confirm the monosubstitution pattern.

  • Aliphatic Domains: The sp³ C-H stretches from the gem-dimethyl and tert-butyl groups appear below 3000 cm⁻¹[4]. The symmetric bending of these methyl groups produces a characteristic "split" peak in the 1360–1390 cm⁻¹ fingerprint region.

Table 1: Key Diagnostic IR Peaks for tert-Butyl (2-methyl-2-phenylpropyl)carbamate

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Causality / Structural Significance
Secondary Amine N-H Stretch~3350 - 3400Single peak confirms successful5[5].
Carbamate Carbonyl C=O Stretch~1690 - 1710Intermediate frequency due to competing resonance from N (donating) and O (withdrawing)[3].
Aromatic Ring sp² C-H Stretch3030 - 3060Confirms the presence of the neophyl phenyl ring[4].
Aliphatic Chain sp³ C-H Stretch2850 - 2980Represents the tert-butyl and gem-dimethyl groups[4].
Carbamate Ester C-O Stretch~1160 - 1170Diagnostic of the tert-butoxy C-O-C linkage[3].

Orthogonal Comparison: ATR-FTIR vs. NMR vs. LC-MS

While FTIR is highly efficient for functional group verification, it must be contextualized against orthogonal techniques to ensure comprehensive structural validation in a drug development setting.

Table 2: Comparative Performance of Analytical Modalities

Analytical TechniquePrimary Data OutputAnalysis TimeLimit of Detection (LOD)Structural SpecificityDestructive?
ATR-FTIR Vibrational frequencies (Functional groups)< 2 mins~1% w/wModerate (Classifies functional groups)No
¹H / ¹³C NMR Proton/Carbon environments & connectivity15 - 60 mins~0.1% w/wHigh (Maps exact atomic skeleton)No
LC-ESI-MS Molecular mass & fragmentation patterns5 - 20 mins< 0.01% w/wHigh (Confirms exact mass & purity)Yes

Performance Insight: ATR-FTIR is the superior choice for rapid, in-process reaction monitoring (e.g., confirming the disappearance of the primary amine starting material). However, LC-MS is required to confirm the exact mass, specifically looking for the diagnostic[M+H - 100]⁺ fragmentation peak (loss of isobutylene and CO₂, characteristic of Boc groups).

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data, the following self-validating ATR-FTIR protocol must be employed. This methodology eliminates environmental artifacts and 6[6].

Objective: Acquire a pristine infrared spectrum of tert-Butyl (2-methyl-2-phenylpropyl)carbamate while eliminating cross-contamination variables.

  • Step 1: Background Acquisition & Validation

    • Action: Clean the ATR crystal (diamond or ZnSe) with isopropanol and a lint-free wipe. Acquire a background spectrum (16-32 scans) prior to sample application[6].

    • Causality: This step subtracts atmospheric H₂O and CO₂. The system self-validates by ensuring the baseline is flat and free of residual organic peaks before sample introduction.

  • Step 2: Sample Application & Pressure Optimization

    • Action: Apply 1-2 mg of the solid sample directly onto the center of the ATR crystal. Engage the pressure anvil until the software indicates optimal contact.

    • Causality: Optimal pressure ensures intimate contact between the solid sample and the crystal, which is strictly required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth).

  • Step 3: Spectral Acquisition

    • Action: Co-add 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹[6].

    • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring weak overtone bands are distinguishable from baseline noise.

  • Step 4: Post-Acquisition Cleaning Verification

    • Action: Clean the crystal with isopropanol and run a subsequent "blank" scan.

    • Causality: This self-validating step proves that no sample carryover exists, establishing trustworthiness for the instrument's next use.

Analytical Decision Workflow

The following diagram illustrates the orthogonal decision tree used by analytical chemists to definitively validate the structure of synthesized N-Boc-neophylamine.

AnalyticalWorkflow Start Synthesized N-Boc Neophylamine FTIR ATR-FTIR Spectroscopy (Functional Groups) Start->FTIR NMR 1H & 13C NMR (Carbon Framework) Start->NMR LCMS LC-MS Analysis (Molecular Mass) Start->LCMS CheckBoc Confirm C=O (~1700 cm⁻¹) & N-H (~3350 cm⁻¹) FTIR->CheckBoc CheckSkel Confirm gem-dimethyl & Phenyl shifts NMR->CheckSkel CheckMass Confirm [M+H]⁺ & Boc cleavage (-100 Da) LCMS->CheckMass Valid Structure Verified CheckBoc->Valid CheckSkel->Valid CheckMass->Valid

Orthogonal analytical workflow for validating tert-Butyl (2-methyl-2-phenylpropyl)carbamate.

References

  • Interpreting the Infrared Spectrum of tert-Butyl (3-aminopropyl)carbamate: A Comparative Guide. BenchChem. 6

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv.3

  • Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. 2

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. 5

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Thieme. 1

  • Interpreting IR Spectra. Chemistry Steps. 4

Sources

Comparative

HPLC method development for detecting N-Boc-neophylamine

Title: Optimizing HPLC Method Development for N-Boc-neophylamine: A Comparative Guide on Column Selectivity and Detection Strategies Introduction N-Boc-neophylamine (N-(tert-butoxycarbonyl)-2-methyl-2-phenylpropylamine)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing HPLC Method Development for N-Boc-neophylamine: A Comparative Guide on Column Selectivity and Detection Strategies

Introduction N-Boc-neophylamine (N-(tert-butoxycarbonyl)-2-methyl-2-phenylpropylamine) presents a unique set of chromatographic challenges. As a protected primary amine featuring a bulky neophyl group (gem-dimethyl and phenyl ring), it is highly hydrophobic and sterically hindered. Because the amine is masked as a neutral carbamate by the tert-butoxycarbonyl (Boc) group, it lacks ionizable basicity under standard acidic reversed-phase HPLC (RP-HPLC) conditions. Furthermore, its lack of a strong extended chromophore complicates routine UV detection.

This guide objectively compares column chemistries and detection modalities to establish a robust, self-validating HPLC method for N-Boc-neophylamine, prioritizing mechanistic understanding over trial-and-error scouting.

Detector Selection: UV vs. CAD vs. MS Standard UV detection for N-Boc-neophylamine is inherently compromised. The phenyl ring provides only weak absorbance at 254 nm, forcing analysts to monitor at lower wavelengths (e.g., 210 nm) where the carbamate carbonyl absorbs. However, scouting gradients from 5% to 95% organic modifier 1 at 210 nm often produce severe baseline drift.

Alternatively, Mass Spectrometry (MS) is powerful but requires extreme caution; Boc-protected amines are notoriously unstable under standard Electrospray Ionization (ESI-MS) conditions. They frequently undergo a facile McLafferty rearrangement that results in the in-source loss of the tert-butyl group, complicating quantification 2. Therefore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) emerges as the superior choice, providing uniform response factors and stable baselines regardless of the mobile phase gradient.

Stationary Phase Selectivity: C18 vs. Biphenyl While a standard C18 column relies purely on dispersive hydrophobic interactions, it often struggles to resolve N-Boc-neophylamine from structurally similar synthesis impurities (e.g., Boc-anhydride or des-methyl variants). A Biphenyl stationary phase introduces orthogonal selectivity. The electron-dense biphenyl rings engage in π-π interactions with the analyte's phenyl group, while the rigid phase structure offers enhanced shape selectivity for the bulky gem-dimethyl moiety.

Retention_Mech cluster_C18 C18 Column cluster_Biphenyl Biphenyl Column Analyte N-Boc-neophylamine Hydrophobic Dispersive Interactions (Alkyl/Boc Groups) Analyte->Hydrophobic Hydrophobic PiPi π-π Interactions (Phenyl Ring) Analyte->PiPi Electronic Steric Shape Selectivity (Gem-dimethyl) Analyte->Steric Steric

Primary retention mechanisms for N-Boc-neophylamine across stationary phases.

Comparative Performance Data

To validate these mechanistic assumptions, a comparative study was executed using a standardized scouting gradient.

Table 1: Column Selectivity Comparison (Conditions: 50 x 2.1 mm, 1.7 µm columns; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Gradient: 10-90% B over 5 min; Flow: 0.4 mL/min)

ParameterC18 (Octadecyl)BiphenylCausality / Observation
Retention Time (tR) 3.85 min4.12 minBiphenyl exhibits stronger retention due to additive π-π interactions.
Peak Asymmetry (As) 1.35 (Tailing)1.05 (Symmetrical)Biphenyl's rigid structure accommodates the bulky neophyl group better.
*Resolution (Rs) **1.83.2Superior separation from neophylamine (deprotected) on Biphenyl.

*Resolution calculated between N-Boc-neophylamine and free neophylamine.

Table 2: Detection Modality Comparison (Conditions: Optimized Biphenyl method as above)

ParameterUV Detection (210 nm)Charged Aerosol Detector (CAD)ESI-MS (Positive Mode)
Baseline Stability Poor (High drift during gradient)Excellent (Flat baseline)Excellent
Limit of Detection 0.8 µg/mL0.1 µg/mL0.05 µg/mL
Signal Integrity Intact molecule observedIntact molecule observedHigh fragmentation (Loss of t-Boc) 2

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By intentionally spiking the sample with the deprotected precursor (neophylamine), the method continuously proves its resolving power.

HPLC_Workflow Start 1. Analyte Profiling (N-Boc-neophylamine) Detect 2. Detector Selection (CAD or UV 210 nm) Start->Detect Column 3. Stationary Phase Scouting (Biphenyl Selected) Detect->Column MobilePhase 4. Mobile Phase Optimization (Acetonitrile/Water) Column->MobilePhase Validate 5. Method Validation (System Suitability) MobilePhase->Validate

Systematic HPLC method development workflow for N-Boc-neophylamine.

Protocol 1: Method Scouting and Optimization

  • System Preparation: Purge the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Ensure the gradient dwell volume is accounted for if transferring methods between different LC platforms to preserve peak position and resolution 3.

  • Column Equilibration: Install a Biphenyl UHPLC column (50 x 2.1 mm, 1.7 µm). Equilibrate at 10% B for 10 column volumes. Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve the mass transfer of the sterically bulky analyte.

  • Scouting Gradient Execution: Inject 1 µL of a 1 mg/mL N-Boc-neophylamine standard. Run a broad linear gradient from 5% to 95% B over 10 minutes 1.

  • Optimization: Based on the elution time from the scouting run, narrow the gradient window. Since N-Boc-neophylamine is highly non-polar, it typically elutes at >60% organic. Adjust the gradient to 40-90% B over 5 minutes to reduce run time while maintaining resolution.

Protocol 2: Self-Validating System Suitability (Deprotection Monitoring) Because the Boc-protected starting material is significantly more non-polar than the deprotected free amine, a reverse-phase HPLC system will naturally elute the free amine earlier 4. We use this thermodynamic certainty to validate the method.

  • Preparation of Resolution Standard: Dissolve 1 mg of N-Boc-neophylamine and 1 mg of free neophylamine in 1 mL of initial mobile phase (40% Acetonitrile).

  • Injection & Analysis: Inject 2 µL of the resolution standard.

  • System Validation Criteria:

    • The method is considered valid only if the free amine (early eluting, polar) and the N-Boc-neophylamine (late eluting, non-polar) achieve a baseline resolution (Rs) > 2.0.

    • The disappearance of the late-eluting peak in subsequent reaction samples confirms successful Boc deprotection 4.

Conclusion

Developing an HPLC method for N-Boc-neophylamine requires navigating its extreme hydrophobicity, steric bulk, and poor UV absorbance. By transitioning from traditional C18 columns to Biphenyl phases, analysts can leverage π-π interactions to drastically improve peak shape and resolution. Furthermore, substituting low-wavelength UV detection with CAD bypasses baseline drift issues and provides a highly robust, quantitative assay suitable for rigorous drug development environments.

References

  • Benchchem. "A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis." Benchchem.
  • National Institutes of Health (NIH) / PubMed. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." PubMed.
  • LabRulez LCMS. "HPLC Method Development: from Beginner to Expert Part 2." LabRulez LCMS.
  • Waters Corporation. "Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol." Waters Corporation.

Sources

Validation

comparing Boc vs Cbz protection for neophylamine derivatives

Boc vs. Cbz Protection for Neophylamine Derivatives: A Comprehensive Comparison Guide Introduction The synthesis of complex pharmaceuticals often requires the precise orchestration of protecting group strategies.

Author: BenchChem Technical Support Team. Date: March 2026

Boc vs. Cbz Protection for Neophylamine Derivatives: A Comprehensive Comparison Guide

Introduction

The synthesis of complex pharmaceuticals often requires the precise orchestration of protecting group strategies. When dealing with sterically hindered substrates like neophylamine derivatives, the choice of amine protection becomes a critical determinant of overall synthetic efficiency. The[1] features a β-quaternary carbon that imparts significant [2]. This structural bulk drastically reduces the nucleophilicity of the primary amine, demanding highly efficient electrophilic reagents for successful protection.

Two of the most ubiquitous carbamate-based protecting groups are the[3]. As a Senior Application Scientist, I have structured this guide to provide a data-driven comparison of Boc and Cbz protection strategies specifically tailored for neophylamine derivatives, evaluating their mechanistic advantages, experimental yields, and orthogonal deprotection profiles.

Mechanistic Overview & Orthogonality

Both Boc and Cbz groups protect amines by converting them into stable carbamates via[4]. However, their strategic value in multi-step synthesis lies in their absolute orthogonality[5],[6].

  • Boc Protection: The Boc group is characteristically acid-labile. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl, but (including catalytic hydrogenation)[7].

  • Cbz Protection: The Cbz group is primarily cleaved under reductive conditions, most commonly via[6]. It is generally stable to mild acids (making it orthogonal to Boc deprotection) and basic conditions.

Orthogonality Start Neophylamine (Sterically Hindered) Boc N-Boc-Neophylamine (Acid Labile) Start->Boc Boc2O, DMAP Cbz N-Cbz-Neophylamine (Reductive Labile) Start->Cbz Cbz-Cl, Base TFA TFA / DCM (Deprotection) Boc->TFA Cleaved H2Pd H2, Pd/C (Deprotection) Boc->H2Pd Stable Cbz->TFA Stable Cbz->H2Pd Cleaved FreeAmine1 Free Amine TFA->FreeAmine1 FreeAmine2 Free Amine H2Pd->FreeAmine2

Comparative workflow and orthogonality of Boc vs. Cbz protection for neophylamine.

Comparative Performance: Boc vs. Cbz for Hindered Amines

When applying these groups to neophylamine, the thermodynamic driving forces of the reagents play a crucial role in overcoming steric resistance.

Di-tert-butyl dicarbonate (Boc₂O) reacts with the amine to form a tetrahedral intermediate, which subsequently collapses to expel a tert-butyl carbonate leaving group. This leaving group spontaneously decomposes into[8]. This irreversible gas evolution provides a massive thermodynamic driving force that easily overcomes the steric penalty of the neophyl group[8].

Conversely, benzyl chloroformate (Cbz-Cl) generates hydrochloric acid (HCl) as a byproduct[5]. If not efficiently neutralized by an external base, the HCl protonates the unreacted neophylamine, forming an unreactive ammonium salt and severely depressing the yield. Experimental data indicates that for bulky amines,.

Quantitative Data Comparison
ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)[7]Benzyl chloroformate (Cbz-Cl)[5]
Typical Yield (Hindered Amines) 90% – 98%75% – 85%
Reaction Time 1 – 2 hours (with catalyst)4 – 12 hours
Byproducts CO₂ (gas), tert-Butanol[4]HCl (requires base neutralization)[5]
Deprotection Conditions TFA/DCM or HCl/Dioxane[7]H₂, Pd/C or HBr/AcOH[7],[3]
Orthogonality Stable to H₂/Pd, bases, nucleophilesStable to mild acids (TFA at RT), bases

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its underlying chemical logic. The following methodologies are designed to maximize yields for sterically hindered neophylamine derivatives by addressing their specific kinetic bottlenecks. Every protocol includes built-in self-validation checks to ensure trustworthiness.

Protocol 1: N-Boc Protection of Neophylamine

Objective: Achieve >90% conversion of neophylamine to N-Boc-neophylamine.

Causality in Experimental Choices:

  • Reagent (Boc₂O): Selected for its irreversible decomposition into CO₂ and tert-butanol, which drives the reaction forward despite the β-quaternary steric bulk[8].

  • Catalyst (DMAP): While primary amines often react uncatalyzed, the neopentyl-like hindrance of neophylamine slows the reaction. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly electrophilic N-Boc-pyridinium intermediate that accelerates the attack.

  • Safety Note: Because the reaction produces CO₂ gas, it must to prevent overpressurization[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow CO₂ escape)[4], dissolve neophylamine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base/Catalyst Addition: Add triethylamine (TEA, 1.2 equiv, 12 mmol) followed by a catalytic amount of DMAP (0.1 equiv, 1 mmol).

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Boc₂O (1.1 equiv, 11 mmol) in DCM (10 mL) dropwise over 15 minutes to control the rate of gas evolution[5].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), 1M HCl (20 mL, to remove DMAP and unreacted amine), and brine (20 mL)[5].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected neophylamine[5].

Self-Validation Checkpoints:

  • Real-time Visual Check: The visible bubbling of CO₂ gas upon the addition of Boc₂O serves as an immediate kinetic indicator that the nucleophilic acyl substitution and subsequent decomposition are actively occurring.

  • TLC Monitoring: Use a ninhydrin stain. The free neophylamine starting material will stain a vivid purple/blue. The successful formation of the N-Boc carbamate is validated when the starting material spot disappears and the new product spot remains unstained by ninhydrin (carbamates do not react with ninhydrin without harsh heating).

Mechanism Amine Neophylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Carbonyl Attack Product N-Boc Neophylamine Intermediate->Product Elimination Byproducts CO2 (gas) + t-BuOH (Thermodynamic Sink) Intermediate->Byproducts Decomposition

Nucleophilic acyl substitution mechanism for N-Boc protection driven by gas evolution.

Protocol 2: N-Cbz Protection of Neophylamine (Schotten-Baumann Conditions)

Objective: Synthesize N-Cbz-neophylamine while preventing the formation of unreactive hydrochloride salts.

Causality in Experimental Choices:

  • Reagent (Cbz-Cl): A highly reactive acid chloride necessary to overcome the steric hindrance of the neophyl group.

  • Biphasic System (THF/Water) & Base (NaHCO₃): Cbz-Cl generates stoichiometric HCl. A biphasic Schotten-Baumann setup is utilized where aqueous NaHCO₃ continuously neutralizes the HCl, partitioning it into the aqueous layer and keeping the neophylamine in its reactive, free-base form in the organic layer[5].

Step-by-Step Methodology:

  • Preparation: Dissolve neophylamine (1.0 equiv, 10 mmol) in tetrahydrofuran (THF, 15 mL)[5].

  • Base Addition: Add a solution of sodium bicarbonate (NaHCO₃, 2.0 equiv, 20 mmol) dissolved in water (15 mL). Stir vigorously to maintain the biphasic emulsion[5].

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv, 12 mmol) dropwise over 20 minutes[5].

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6–8 hours.

  • Work-up: Separate the layers. Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 x 15 mL). Combine the organic layers and wash with brine (20 mL)[5].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[5]. Purify via flash column chromatography if residual benzyl alcohol (from hydrolyzed Cbz-Cl) is present.

Self-Validation Checkpoints:

  • pH Monitoring: The aqueous layer must remain mildly basic (pH ~8) throughout the reaction. If the pH drops, it indicates that the NaHCO₃ has been depleted, and the un-neutralized HCl is protonating the amine, halting the reaction.

  • TLC Monitoring: UV activity (254 nm) will increase significantly for the product spot due to the addition of the benzyl ring from the Cbz group, providing a clear optical confirmation of product formation compared to the starting neophylamine.

Conclusion & Strategic Recommendations

For the protection of sterically hindered primary amines like neophylamine derivatives, Boc protection is generally superior to Cbz protection in terms of reaction kinetics, yield, and ease of purification. The irreversible generation of CO₂ gas provides a thermodynamic advantage that compensates for the neopentyl-like steric bulk of the substrate[8]. However, the choice ultimately depends on the required orthogonality for downstream synthetic steps. If the molecule contains other acid-sensitive moieties, Cbz protection under rigorously controlled biphasic conditions remains a robust and necessary alternative[7].

References

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: (Bromodimethyl)Sulfonium Bromide Mediated Rapid And Facile Protection Of Amines Source: TSI Journals URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Neophyl Source: Wikipedia URL: [Link]

Sources

Comparative

purity assessment standards for tert-Butyl (2-methyl-2-phenylpropyl)carbamate

An Objective Guide to Purity Assessment Standards for tert-Butyl (2-methyl-2-phenylpropyl)carbamate In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Purity Assessment Standards for tert-Butyl (2-methyl-2-phenylpropyl)carbamate

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Tert-butyl (2-methyl-2-phenylpropyl)carbamate serves as a crucial building block in various synthetic pathways. Its molecular integrity directly influences reaction yields, impurity profiles, and the ultimate safety of the final drug product. Consequently, a robust and multi-faceted analytical approach to purity assessment is indispensable.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of tert-butyl (2-methyl-2-phenylpropyl)carbamate. We will move beyond procedural lists to explore the scientific rationale behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals. The core principle of our approach is the use of orthogonal methods—employing techniques with different chemical principles—to build a comprehensive and trustworthy purity profile.

The Analytical Imperative: Potential Impurities

A thorough purity assessment begins with understanding potential impurities. The synthesis of tert-butyl (2-methyl-2-phenylpropyl)carbamate typically involves the reaction of 2-methyl-2-phenylpropan-1-amine with di-tert-butyl dicarbonate (Boc₂O). Potential impurities may therefore include:

  • Unreacted Starting Materials: Residual 2-methyl-2-phenylpropan-1-amine or di-tert-butyl dicarbonate.

  • Side-Reaction Products: Di-substituted products or by-products from the decomposition of Boc₂O, such as tert-butyl alcohol and carbon dioxide.

  • Residual Solvents: Solvents used during the reaction and purification process (e.g., dichloromethane, ethyl acetate).

A robust analytical strategy must be capable of separating, identifying, and quantifying the primary compound from these structurally similar and dissimilar impurities.

Comparative Analysis of Purity Assessment Techniques

The three pillars of purity assessment for a compound like tert-butyl (2-methyl-2-phenylpropyl)carbamate are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method offers unique advantages and provides a different lens through which to view the sample's purity.

cluster_0 Purity Assessment Strategy cluster_1 Primary & Orthogonal Methods Compound tert-Butyl (2-methyl-2-phenylpropyl)carbamate Sample HPLC HPLC (Purity & Non-Volatile Impurities) Compound->HPLC Primary Quantitative Analysis GCMS GC-MS (Volatile Impurities & Solvents) Compound->GCMS Specific Analysis qNMR qNMR (Absolute Purity & Structural Confirmation) Compound->qNMR Orthogonal Confirmation Result Comprehensive Purity Profile HPLC->Result GCMS->Result qNMR->Result cluster_workflow HPLC Experimental Workflow Prep 1. Sample Preparation (Dissolve in ACN/H2O) Inject 3. HPLC Injection (10 µL injection volume) Prep->Inject Std 2. Standard Preparation (Reference Standard in ACN/H2O) Std->Inject Separate 4. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 5. Detection (UV at 220 nm or CAD/MS) Separate->Detect Analyze 6. Data Analysis (Calculate % Area Purity) Detect->Analyze cluster_workflow_gc GC-MS Experimental Workflow Prep 1. Sample Preparation (Dissolve in high-purity solvent, e.g., DMSO) Inject 2. GC Injection (Split injection to avoid column overload) Prep->Inject Separate 3. Chromatographic Separation (Low-polarity capillary column) Inject->Separate Ionize 4. Ionization & Fragmentation (Electron Ionization - EI) Separate->Ionize Detect 5. Mass Analysis (Quadrupole Mass Analyzer) Ionize->Detect Analyze 6. Data Analysis (Identify by mass spectrum & retention time) Detect->Analyze

Validation

reference standards for tert-Butyl (2-methyl-2-phenylpropyl)carbamate characterization

A Comprehensive Guide to Reference Standards for tert-Butyl (2-methyl-2-phenylpropyl)carbamate Characterization Introduction & Scientific Context tert-Butyl (2-methyl-2-phenylpropyl)carbamate (often referred to as Boc-2-...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Reference Standards for tert-Butyl (2-methyl-2-phenylpropyl)carbamate Characterization

Introduction & Scientific Context

tert-Butyl (2-methyl-2-phenylpropyl)carbamate (often referred to as Boc-2-methyl-2-phenylpropylamine) is a critical synthethic intermediate. The deprotected primary amine, 2-methyl-2-phenylpropylamine, is a foundational building block in the synthesis of β-phenethylamine derivatives, which are extensively utilized in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists and long-acting β2-adrenergic receptor agonists for asthma and COPD [1, 3].

Because the tert-butyloxycarbonyl (Boc) group is utilized to prevent unwanted side reactions at the nitrogen center during complex multi-step syntheses, the purity of this Boc-protected intermediate directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Accurate characterization of its reference standards is paramount to quantify trace impurities, such as unreacted starting materials, des-Boc degradation products, or structurally related synthesis byproducts.

This guide objectively compares the grades of reference standards available for tert-Butyl (2-methyl-2-phenylpropyl)carbamate and provides highly detailed, self-validating analytical protocols for its characterization, contrasting techniques like quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).

Comparison of Reference Standard Grades

When establishing analytical controls for tert-Butyl (2-methyl-2-phenylpropyl)carbamate, laboratories must select the appropriate grade of reference material based on the phase of drug development.

Standard GradeSource / TraceabilityAbsolute Purity DeterminationPrimary ApplicationCost/Availability
Primary Certified Reference Material (CRM) Metrological institutes or ISO 17034 accredited vendors.qNMR + Mass Balance (100% - impurities).Calibration of secondary standards; regulatory submissions (NDA/MAA).High cost; limited commercial availability for niche intermediates.
Secondary Working Standard Commercial analytical vendors or qualified in-house batches.Calibrated against a Primary CRM via HPLC-UV.Routine batch release; daily Quality Control (QC) assays.Moderate cost; highly accessible.
In-House Synthesized Standard Internal R&D synthesis (purified via preparative chromatography).qNMR utilizing a certified Internal Standard (IS).Early-phase R&D; method development; structural elucidation.Low material cost; requires high analytical labor.

Causality Insight: Relying solely on HPLC area percent (Area %) for an in-house standard is a critical error. HPLC UV response factors vary drastically between the Boc-protected amine and the free amine due to differences in their extinction coefficients. Therefore, qNMR is the gold standard for establishing the absolute mass fraction of a primary standard without requiring a pre-existing standard of the same compound [2, 5].

Analytical Workflows & Logical Relationships

The characterization of a reference standard must be a self-validating system. You cannot confirm purity without first confirming identity, and you cannot quantify impurities without orthogonal techniques.

Workflow A Synthesis (2-methyl-2-phenylpropylamine + Boc2O) B Crude Product A->B C Purification (Crystallization/Prep-HPLC) B->C D Primary Reference Standard Candidate C->D E 1H qNMR (Absolute Purity) D->E F HPLC-UV/MS (Impurity Profiling) D->F G Certified Reference Standard E->G Mass Fraction F->G Impurity %

Caption: Workflow for the synthesis, purification, and orthogonal characterization of the reference standard.

LogicTree Start Impurity Profiling Logic Volatile Volatile Impurities (Solvents, unreacted amines) Start->Volatile NonVolatile Non-Volatile Impurities (Dimers, degraded Boc) Start->NonVolatile GCMS GC-FID / GC-MS Volatile->GCMS HPLC HPLC-UV / LC-MS NonVolatile->HPLC NMR 1H qNMR (Orthogonal Mass Balance) GCMS->NMR HPLC->NMR

Caption: Analytical logic tree dictating technique selection based on target impurity physicochemical properties.

Experimental Methodologies & Protocols

A. Absolute Purity Determination via Quantitative NMR (qNMR)

qNMR measures the magnetic environment of protons. Because the signal area is directly proportional to the number of nuclei generating that signal, it allows for absolute quantification against a certified internal standard (IS) [2].

Causality in Method Design: The tert-butyl group of the Boc protection provides a massive, sharp 9-proton singlet at ~1.4 ppm. The gem-dimethyl group provides a 6-proton singlet at ~1.3 ppm. To avoid signal overlap, an internal standard with downfield aromatic protons, such as 3,5-Dinitrobenzoic acid (TraceCERT® grade) , is selected. Its aromatic protons appear at ~9.0–9.2 ppm, well clear of the analyte's aliphatic and phenyl signals.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15.0 mg of the tert-Butyl (2-methyl-2-phenylpropyl)carbamate candidate and ~10.0 mg of the 3,5-Dinitrobenzoic acid IS using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Ensure complete dissolution via gentle vortexing.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (to ensure maximum transverse magnetization).

    • Relaxation Delay (D1): Set to 60 seconds. Crucial Causality: The relaxation delay must be at least 5 to 7 times the longest longitudinal relaxation time (

      
      ) of the protons being integrated to ensure complete return to thermal equilibrium; otherwise, quantification will be artificially skewed.
      
    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Integration & Calculation: Integrate the Boc singlet (9H, ~1.4 ppm) and the IS aromatic signals (3H, ~9.1 ppm). Calculate the mass fraction using the standard qNMR equation.

B. Impurity Profiling via HPLC-UV

While qNMR provides the absolute mass fraction, HPLC is required to separate and identify structurally similar trace impurities (e.g., the free amine resulting from Boc deprotection) [4].

Causality in Method Design: Boc-protected amines are significantly more lipophilic than their free amine counterparts. On a C18 reversed-phase column, the free 2-methyl-2-phenylpropylamine will elute early, while the Boc-protected compound will be strongly retained. Furthermore, Boc groups are acid-sensitive [5]. While 0.1% Trifluoroacetic acid (TFA) is common, prolonged exposure in the autosampler can cause on-column deprotection. Therefore, a milder modifier like 0.1% Formic Acid or a buffered mobile phase (pH 6.5) is preferred for stability-indicating assays.

Step-by-Step Protocol:

  • Column: Waters XBridge C18 (4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–18.1 min: Return to 10% B (Equilibration for 5 mins)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of strong chromophores beyond the isolated phenyl ring) and 254 nm.

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Prepare fresh to avoid spontaneous hydrolysis.

Expected Characterization Data

To validate your in-house standard against literature or commercial benchmarks, your data should align with the following structural assignments.

Table 1: Expected ¹H NMR Assignments (CDCl₃, 400 MHz)

Structural MoietyExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl ring protons7.15 – 7.35Multiplet (m)5H
Carbamate NH4.50 – 4.80Broad singlet (br s)1H
-CH₂-N3.15 – 3.30Doublet (d)2H
Boc (-C(CH₃)₃)1.40 – 1.45Singlet (s)9H
Gem-dimethyl (-C(CH₃)₂)1.30 – 1.35Singlet (s)6H

Table 2: Relative HPLC Retention Behavior (Reversed-Phase C18)

CompoundRelative PolarityExpected Elution OrderUV Maxima
2-methyl-2-phenylpropylamine (Free Amine Impurity)High (Ionized at acidic pH)Early (Rt ~ 3-5 min)~210 nm, 254 nm
tert-Butyl (2-methyl-2-phenylpropyl)carbamateLow (Neutral, lipophilic)Late (Rt ~ 12-14 min)~210 nm, 254 nm
Boc-Anhydride (Starting Material Impurity)Very LowVery Late~210 nm

Conclusion

The rigorous characterization of tert-Butyl (2-methyl-2-phenylpropyl)carbamate reference standards requires a dual-pronged approach. Quantitative NMR provides an absolute, structurally definitive mass fraction without the bias of UV response factors, while optimized HPLC-UV methods ensure the detection of trace, highly polar impurities like the deprotected free amine. By utilizing mild acidic modifiers and strict relaxation delays in NMR, researchers can prevent artifactual degradation and ensure the scientific integrity of their analytical controls.

References

  • Lewin, A. H., & Navarro, H. A. (2011). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Center for Organic and Medicinal Chemistry, RTI International. Available at:[Link]

  • United States Patent Office. (2007). Patent No. US 7,700,782 B2 (Agonism of the B2 receptor on airway Smooth muscle). Google Patents. Available at:[Link]

  • Monash University Research. (2021). Evolution of the initiator consumption against time of the kinetic study (BOC protected amine group stability). Monash University. Available at:[Link]

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